(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Description
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
VJRACYXJGFHJHI-MRVPVSSYSA-N |
Isomeric SMILES |
CCNC[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCNCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate: A Chiral Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, a chiral diamine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a protected primary amine and a secondary amine with a defined stereocenter, make it a valuable building block in the synthesis of complex molecular architectures with potential therapeutic applications. This document will delve into the fundamental chemical properties, synthesis, analysis, and applications of this compound, offering field-proven insights and detailed methodologies.
Core Chemical and Physical Properties
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a chiral organic molecule. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine is a key feature, allowing for selective chemical transformations at the secondary ethylamine functionality. The (R)-stereochemistry at the second carbon of the propane backbone is crucial for its application in stereospecific synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate | Inferred from structure |
| Molecular Formula | C₁₀H₂₂N₂O₂ | Calculated |
| Molecular Weight | 202.29 g/mol | Calculated |
| CAS Number | 1702807-93-9 (for the racemate or one enantiomer) | [1][2] |
The Synthetic Rationale: Achieving Monoprotection and Chirality
The synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate presents two primary challenges: the selective protection of one amine group in a diamine and the introduction or preservation of the desired stereochemistry.
The Cornerstone of Amine Protection: The Boc Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals. Its utility stems from its ability to "mask" the reactivity of an amine group, preventing it from participating in unwanted side reactions. The Boc group is stable under a wide range of non-acidic conditions, yet it can be readily removed using mild acids, a process known as deprotection. This orthogonality allows for a planned sequence of reactions on a multifunctional molecule.[3]
Synthetic Pathways
A common and logical approach to the synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate involves a multi-step sequence starting from a chiral precursor. A plausible synthetic route is outlined below, based on well-established organic transformations.
A Proposed Synthetic Workflow:
Caption: A proposed synthetic pathway for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate.
Step-by-Step Methodology (Illustrative Protocol):
-
Boc Protection of (R)-Alaninol: (R)-Alaninol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) to yield Boc-protected (R)-alaninol. This step is crucial for differentiating the two functional groups of the starting material.
-
Activation of the Hydroxyl Group: The primary hydroxyl group of the Boc-protected (R)-alaninol is then activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Introduction of the Second Amine (as a precursor): The activated intermediate is then reacted with a nitrogen nucleophile, such as sodium azide (NaN₃), to introduce the second nitrogen atom. This azide intermediate is a safe and stable precursor to the primary amine.
-
Reduction of the Azide: The azide group is subsequently reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Reductive Amination to Introduce the Ethyl Group: The resulting mono-Boc-protected chiral diamine is then subjected to reductive amination with acetaldehyde (CH₃CHO). The primary amine first forms an imine with acetaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product, (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate.[4]
This synthetic strategy ensures the preservation of the (R)-stereocenter from the starting material and allows for the controlled, stepwise introduction of the two different amine functionalities.
Analytical Characterization and Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is paramount for its use in pharmaceutical development.
Standard Analytical Techniques
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the chemical structure and purity of the synthesized compound.
Chiral Analysis: The Key to Enantiomeric Purity
The separation and quantification of enantiomers is a critical aspect of quality control for chiral molecules. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[5][6]
A Generalized HPLC Method for Chiral Diamine Separation:
Caption: A typical workflow for the chiral separation of diamines using HPLC.
Illustrative HPLC Protocol for Chiral Purity Determination:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of amine enantiomers.[7]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol or isopropanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and reduce tailing for basic analytes.[5]
-
Detection: A UV detector is commonly used if the molecule possesses a chromophore. If not, a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) can be employed.
-
Analysis: The retention times of the (R)- and (S)-enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers.
Applications in Drug Discovery and Development
Mono-Boc-protected diamines are invaluable building blocks in the synthesis of a wide range of biologically active molecules.[8] The presence of a free secondary amine allows for further functionalization, while the Boc-protected primary amine can be deprotected at a later stage for subsequent reactions.
The specific structure of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate makes it a precursor for the synthesis of:
-
Chiral Ligands for Asymmetric Catalysis: The diamine moiety can coordinate to metal centers, and the chiral backbone can induce stereoselectivity in chemical reactions.
-
Novel Pharmaceutical Scaffolds: The molecule can be incorporated into larger structures to create new chemical entities with potential therapeutic properties. The defined stereochemistry is often crucial for the desired biological activity and can significantly impact a drug's efficacy and safety profile.
-
Peptidomimetics: The diamine structure can be used to mimic peptide bonds, leading to the development of more stable and orally bioavailable drug candidates.
Safety and Handling
Conclusion
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a valuable and versatile chiral building block for researchers and scientists in the pharmaceutical and chemical industries. Its synthesis, while requiring careful control of protecting group strategy and stereochemistry, provides access to a molecule with significant potential for the development of novel therapeutics and catalysts. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for its effective application in the laboratory.
References
- BenchChem. (2025). Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chromatography (HPLC).
- BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines.
- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
- BenchChem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 63-68.
- BLDpharm. (n.d.). 320581-09-7|tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate.
- Aaronchem. (n.d.). tert-butyl N-[1-(ethylamino)-2-methylpropan-2-yl]carbamate.
- BLDpharm. (n.d.). 122734-32-1|tert-Butyl (2-(methylamino)ethyl)carbamate.
- Alapour, S., Zamisa, S. J., Koorbanally, N. A., & Ramjugernath, D. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie-New Crystal Structures, 233(1), 49-50.
- PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.
- BLDpharm. (n.d.). 1702807-93-9|tert-Butyl (1-(ethylamino)propan-2-yl)carbamate.
- BenchChem. (2025). tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride properties.
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CAS number for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
An In-depth Technical Guide on (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate: A Versatile Chiral Building Block
Authored by: A Senior Application Scientist
Abstract
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate represents a class of chiral N-Boc-N'-alkyl-1,2-diaminopropane derivatives, which are pivotal building blocks in modern medicinal chemistry and organic synthesis. While a specific CAS number for this exact compound is not prominently listed in major chemical databases, indicating its status as a specialized or novel intermediate, its structural motifs are well-precedented and of significant synthetic value. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, drawing upon established principles and methodologies for analogous structures. The strategic importance of the tert-butoxycarbonyl (Boc) protecting group, combined with the chiral 1,2-diamine scaffold, allows for controlled, sequential functionalization, making it an invaluable tool for constructing complex molecular architectures, particularly in drug discovery.[1][]
Chemical Identity and Physicochemical Properties
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a bifunctional molecule featuring a secondary ethylamine and a Boc-protected primary amine on a chiral propane backbone. The Boc group provides a robust shield for the C-2 amine, preventing its participation in reactions while allowing the C-1 amine to be selectively modified.[3][4] This protecting group is stable under a wide range of nucleophilic and basic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][5]
| Property | Value (Predicted/Estimated) | Source |
| Molecular Formula | C₁₀H₂₂N₂O₂ | - |
| Molecular Weight | 202.29 g/mol | - |
| CAS Number | Not readily available | - |
| Appearance | Colorless oil or low-melting solid | |
| logP (Octanol/Water) | ~1.5 - 2.5 | [6][7] |
| pKa (Ethylamine) | ~10.5 - 11.0 | [6] |
| Boiling Point | > 200 °C (estimated) | [8] |
| Solubility | Soluble in methanol, dichloromethane, chloroform | [8][9] |
Table 1: Estimated Physicochemical Properties.
Synthesis and Purification
The most direct and efficient method for synthesizing (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is through the reductive amination of a chiral precursor, (R)-N-Boc-alaninal. This common transformation involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[10][11]
Proposed Synthetic Pathway: Reductive Amination
The synthesis begins with the commercially available (R)-N-Boc-alanine, which is reduced to the corresponding aldehyde, (R)-N-Boc-alaninal. This aldehyde is then reacted with ethylamine in the presence of a mild reducing agent.
Detailed Experimental Protocol
Materials:
-
(R)-N-Boc-alaninal (1.0 equiv)
-
Ethylamine (2.0 M solution in THF, 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[12]
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (R)-N-Boc-alaninal (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add ethylamine (1.2 equiv) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate.
Causality Behind Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent is chosen for its mildness and selectivity. It readily reduces iminium ions but is slow to reduce aldehydes, minimizing the side reaction of reducing the starting material.[12][13]
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis of the imine intermediate and to ensure the efficiency of the hydride reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid protonates the imine, forming a more electrophilic iminium ion, which accelerates the rate of hydride reduction.[13]
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Rotational isomers (rotamers) around the carbamate C-N bond may be observed, leading to broadened or duplicated peaks for adjacent protons.[10][14] Characteristic signals include: a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, a large singlet for the Boc group (9H), and complex multiplets for the propane backbone protons. |
| ¹³C NMR | Signals corresponding to the Boc carbonyl (~156 ppm), the Boc quaternary carbon (~80 ppm), and the various aliphatic carbons of the ethyl and propyl groups.[10][15] |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z 203.18. |
| Chiral HPLC | The enantiomeric purity can be determined using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives.[16][17][18] The method would be validated against a racemic standard, synthesized using racemic N-Boc-alaninal. |
Table 2: Standard Characterization Methods.
Applications in Synthesis and Drug Discovery
The title compound is a versatile intermediate due to its orthogonal protecting group strategy. The two distinct amine functionalities can be addressed in separate synthetic steps, allowing for the construction of complex molecules.[3]
Synthetic Utility:
-
N-Functionalization: The secondary ethylamine is nucleophilic and can readily undergo acylation, sulfonylation, alkylation, or be used in further reductive amination reactions.
-
Boc-Deprotection: The Boc group can be removed with acid (e.g., TFA in DCM) to unmask the primary amine at the C-2 position.[4] This newly freed amine can then be functionalized.
This step-wise modification is a cornerstone of building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. Chiral 1,2-diamines are privileged scaffolds found in numerous biologically active compounds and catalysts.[1][19]
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Solubility profile of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in organic solvents
[1][2][3]
123Executive Summary & Physicochemical Context
(R)-tert-butyl (1-(ethylamino)propan-2-yl)carbamate is an amphiphilic building block characterized by two distinct nitrogen functionalities: a lipophilic, non-basic carbamate (Boc-protected amine) and a basic, secondary ethylamine .[1][2][3]
This duality dictates its solubility:
-
The Boc Group: Dominates the interaction with non-polar and polar aprotic solvents, ensuring high solubility in chlorinated and ester-based solvents.[3]
-
The Ethylamino Group: Provides a "solubility switch."[3] While it contributes to polarity, its primary utility lies in its ability to protonate (
), rendering the molecule water-soluble as a cationic salt.[3]
Calculated Physicochemical Properties
| Property | Value (Predicted) | Impact on Solubility |
| Molecular Formula | Moderate molecular weight facilitates dissolution.[1][2][3] | |
| Molecular Weight | 202.29 g/mol | High solvent accessibility.[2][3] |
| LogP (Octanol/Water) | ~1.2 – 1.6 | Lipophilic preference; soluble in organic phases.[2][3] |
| pKa (Secondary Amine) | ~10.5 | Highly basic; protonates in dilute acid.[2][3] |
| pKa (Carbamate) | >15 | Non-basic; remains neutral in standard conditions.[2][3] |
| Physical State | Viscous Oil or Low-Melting Solid | Slow dissolution kinetics in non-solvents (e.g., Hexanes).[1][2][3] |
Solubility Profile by Solvent Class[2][3]
The following data categorizes solvents based on their interaction capability with the solute's functional groups (Van der Waals forces vs. Hydrogen bonding).
Table 1: Qualitative Solubility Matrix
Concentration Reference: 100 mg/mL at 25°C
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvation driven by dispersion forces and dipole interactions with the Boc group.[1][2][3] Preferred solvent for extraction. |
| Polar Aprotic | THF, Ethyl Acetate, DMF, DMSO | Excellent | Strong dipole-dipole interactions.[1][2][3] DMSO/DMF are recommended for nucleophilic substitution reactions but difficult to remove.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Excellent | Soluble due to H-bonding with the carbamate carbonyl and amine.[2][3] Caution: Protic solvents may interfere with electrophilic reactions.[3] |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Poor / Sparingly Soluble | The polar amine/carbamate core resists dissolution in pure hydrocarbons.[3] Useful as anti-solvents for precipitation.[2][3] |
| Aqueous (Neutral) | Water (pH 7) | Low | The lipophilic |
| Aqueous (Acidic) | 1M Citric Acid, 0.5M HCl | High | Protonation of the ethylamine forms a water-soluble cation ( |
Experimental Protocols
Protocol A: Visual Solubility Screening (Self-Validating)
Use this rapid workflow to verify solvent compatibility before scaling up.[1][2][3]
Objective: Determine the approximate solubility limit (Sat. Point).
-
Preparation: Weigh 50 mg of the compound into a clear 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments (starting volume).
-
Observation: Vortex for 30 seconds after each addition.
-
Validation: If soluble at 100 µL (500 mg/mL), stop. If insoluble after 2 mL (<25 mg/mL), classify as "Poor."[3]
Protocol B: pH-Switching Purification (Acid-Base Extraction)
This protocol utilizes the solubility profile to purify the compound from non-basic impurities (e.g., Boc-anhydride residues) without chromatography.[1][2][3]
Safety Note: Do NOT use strong acids (TFA, conc.[3] HCl) or heat, as this will cleave the Boc group. Use mild acids (Citric acid, dilute
Workflow Diagram (Graphviz):
Caption: Logic flow for purifying the target amine using its pH-dependent solubility switch.
Critical Applications in Synthesis
Nucleophilic Substitution Reactions ( )
-
Recommended Solvents: Acetonitrile (MeCN), DMF.[3]
-
Rationale: These polar aprotic solvents solvate the amine nucleophile poorly (leaving it "naked" and reactive) while dissolving the electrophile.[3]
-
Solubility Check: The starting material is fully soluble in MeCN at >200 mg/mL.[3]
Reductive Amination
-
Recommended Solvents: DCM, 1,2-Dichloroethane (DCE), Methanol.[3]
-
Rationale: DCM/DCE are excellent for dissolving the Boc-amine and the aldehyde partner.[2][3] Methanol is preferred if using borohydride reducing agents (
), as the compound is fully soluble.
Crystallization (Salt Formation)
While the free base is an oil/low-solid, the oxalate or hydrochloride salt is often a crystalline solid.[1][2][3]
References
-
BenchChem Technical Support. (2025).[2][3][6] An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 13855174, tert-butyl N-(2-(ethylamino)ethyl)carbamate. Retrieved from [1][2][3]
-
Pittelkow, M., et al. (2011).[3] Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 88, 24-26.[2][3] Retrieved from [1][2][3]
-
Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Standard reference for Boc stability and solvent compatibility).
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Thermodynamic stability of Boc-protected chiral diamines
An In-Depth Technical Guide to the Thermodynamic Stability of Boc-Protected Chiral Diamines
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal.[1] When applied to chiral diamines—scaffolds of immense importance in asymmetric catalysis and pharmaceutical development—the Boc group profoundly influences the molecule's conformational landscape.[2][3] Understanding the thermodynamic stability of the resulting conformers is not merely an academic exercise; it is critical for predicting molecular behavior, designing effective catalysts, and ensuring the efficacy of synthetic intermediates. This guide delves into the core principles governing the stability of these structures, providing both theoretical grounding and field-proven experimental and computational methodologies for their assessment.
The Foundational Role of Conformation in Functionality
Chiral diamines, such as derivatives of 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), are privileged structures in chemistry.[2] Their utility as ligands in asymmetric catalysis stems from their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment.[4] The precise three-dimensional arrangement of the diamine—its conformation—dictates the stereochemical outcome of a reaction.
The introduction of a bulky, electron-withdrawing Boc group onto one of the nitrogens fundamentally alters the molecule's steric and electronic properties. This perturbation establishes a conformational equilibrium, often dominated by a single, thermodynamically most stable state. It is this dominant conformation that dictates how the molecule interacts with other reagents, making its characterization a paramount objective.
Key Drivers of Thermodynamic Stability
The relative stability of different conformers of a Boc-protected chiral diamine is determined by a delicate balance of several non-covalent interactions.
Intramolecular Hydrogen Bonding: A Primary Stabilizing Force
The most significant factor governing the preferred conformation is often the formation of an intramolecular hydrogen bond. The hydrogen atom on the Boc-protected nitrogen (the carbamate N-H) can act as a hydrogen bond donor, while the lone pair of electrons on the adjacent free amine serves as an acceptor.
This interaction typically results in the formation of a pseudo-six-membered ring, which locks the molecule into a gauche-like conformation. This arrangement minimizes electrostatic repulsion and provides significant thermodynamic stabilization, often on the order of several kJ/mol.[5] The presence and strength of this hydrogen bond are highly dependent on the solvent; non-polar solvents promote its formation, while polar, protic solvents can disrupt it through competitive intermolecular hydrogen bonding.[6]
Steric Hindrance: The Influence of Bulk
The tert-butyl group is sterically demanding. Its presence forces substituents on the diamine backbone and the free amine to orient themselves to minimize van der Waals repulsion. This steric strain can either reinforce the conformation favored by hydrogen bonding or compete with it. For instance, in highly substituted diamines, the energetic penalty of placing bulky groups in close proximity may outweigh the stabilization gained from an intramolecular hydrogen bond, leading to a different low-energy conformation. The structural features of the diamine ligand, such as the steric bulk of its substituents, are critical in determining the overall stability and catalytic activity.[4]
Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between the thermodynamic and kinetic stability of conformers.[7]
-
Thermodynamic Stability refers to the state of lowest potential energy. The thermodynamically most stable conformer is the one that will predominate at equilibrium, given sufficient energy to overcome rotational barriers.[8][9]
-
Kinetic Stability refers to a conformer residing in a local energy minimum, separated from more stable conformers by a high energy barrier.[10] Such a state may be long-lived under mild conditions but is not the true global minimum.[11]
For most flexible Boc-protected diamines at room temperature, the interconversion between conformers is rapid, and the observed properties are a population-weighted average. The goal of our analysis is to identify the conformer that represents the global minimum on the potential energy surface—the thermodynamic product.[7]
A Validated Workflow for Stability Assessment
A robust determination of conformational stability requires a synergistic approach, combining computational modeling with experimental verification. This dual strategy provides a self-validating system where theoretical predictions are confirmed by empirical data.
dot graph TD { A[Boc-Protected Chiral Diamine] --> B{Initial Assessment}; B --> C[Computational Analysis]; B --> D[Experimental Analysis];
} dott Caption: Integrated workflow for conformational stability analysis.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of these molecules.[12] X-ray crystallography provides complementary, definitive information on the solid-state structure.
NMR Spectroscopy: Probing Structure in Solution
The choice of solvent is the first critical decision. To probe for intramolecular hydrogen bonds, a non-polar, aprotic solvent like deuterochloroform (CDCl₃) is preferred. This is a deliberate choice to minimize competition from the solvent, allowing the weaker intramolecular interactions to be observed.
Key NMR Parameters and Their Interpretation
| Parameter | NMR Experiment | Interpretation |
| ³J Coupling Constants | 1D ¹H, 2D COSY | The magnitude of the vicinal (three-bond) coupling constant between protons (e.g., H-C-C-H) is related to the dihedral angle between them via the Karplus equation.[13] This allows for the determination of the backbone torsion angle. |
| Chemical Shift (δ) | 1D ¹H | The resonance frequency of a proton is highly sensitive to its electronic environment. Protons involved in hydrogen bonding are typically deshielded and appear at a higher chemical shift (further downfield).[14] |
| NOE/ROE | 2D NOESY/ROESY | The Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) reveals through-space proximity (typically < 5 Å) between protons.[13] Observing an NOE between the carbamate N-H and a proton on the free amine side of the molecule is strong evidence for a folded, hydrogen-bonded conformation. |
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the Boc-protected diamine in 0.6 mL of high-purity CDCl₃. Ensure the sample is free of water and particulate matter.
-
Thermal Equilibration: Place the sample in the NMR spectrometer and allow it to equilibrate at a constant temperature (e.g., 298 K) for 15 minutes to ensure thermal stability and minimize spectral drift.
-
1D ¹H Spectrum Acquisition: Acquire a high-resolution one-dimensional proton spectrum. This provides initial information on chemical shifts and coupling patterns.
-
2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton scalar coupling networks, confirming the spin systems and aiding in the assignment of adjacent protons.
-
2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time optimized for a molecule of this size (typically 400-800 ms for NOESY). This is the key experiment for identifying through-space correlations that define the molecular fold.
-
Data Analysis:
-
Assign all proton resonances using the COSY and 1D spectra.
-
Measure the ³J coupling constants for backbone protons and estimate the corresponding dihedral angles.
-
Critically analyze the NOESY/ROESY spectrum for key cross-peaks, particularly between the N-H proton of the Boc group and protons near the free amine. The presence of such a cross-peak is compelling evidence for the proposed hydrogen-bonded conformation.[15]
-
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state.[16] While the crystal packing forces can sometimes favor a conformation different from the one in solution, it often validates the lowest energy structure. The crystal structure can confirm bond lengths, angles, and the presence of intramolecular hydrogen bonds with high precision.[17]
Computational Chemistry: Predicting Stability
First-principles computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different conformers.[18][19] These calculations allow for a systematic exploration of the potential energy surface to locate the global minimum.
Protocol 2: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build an initial 3D model of the Boc-protected diamine using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible low-energy structures. This step is crucial to avoid getting trapped in a local minimum.
-
Geometry Optimization: Subject each of the low-energy conformers from the search to full geometry optimization using a reliable DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[6][18] This process finds the nearest stationary point on the potential energy surface for each starting geometry.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the Gibbs free energy.
-
Energy Comparison: Compare the calculated Gibbs free energies of all stable conformers. The structure with the lowest free energy is predicted to be the most thermodynamically stable conformer. The energy differences between conformers can be used to predict their relative populations at a given temperature.
Hypothetical DFT Energy Comparison
| Conformer Description | Key Dihedral Angle (N-C-C-N) | Intramolecular H-Bond? | Calculated Relative Gibbs Free Energy (kJ/mol) |
| Gauche (H-Bonded) | ~60° | Yes | 0.00 (Global Minimum) |
| Anti (Extended) | ~180° | No | +12.5 |
| Gauche (Non-H-Bonded) | ~65° | No | +8.2 |
The causality behind this choice of workflow is clear: by predicting the stable conformer in silico and then designing NMR experiments specifically to find evidence for that predicted structure (e.g., looking for a specific NOE), the experimental work becomes a powerful tool for validation rather than just exploration.
Conclusion and Outlook
The thermodynamic stability of Boc-protected chiral diamines is predominantly governed by a balance between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions. The resulting low-energy conformation is not a static entity but the most populated state in a dynamic equilibrium. A comprehensive understanding of this equilibrium, achieved through the synergistic application of high-resolution NMR spectroscopy and DFT calculations, is essential for researchers in drug development and asymmetric synthesis. By characterizing and controlling the conformational preferences of these vital building blocks, scientists can unlock their full potential in the creation of complex, stereochemically-defined molecules.
References
- BenchChem. (n.d.). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Use of Chiral Diamines as Ligands in Asymmetric Catalysis.
- UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis.
-
Alexakis, A., & Mangeney, P. (2007). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 107(12), 5179-5233. [Link]
-
Nájera, C., & Yus, M. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry, 9(21), 7249-7269. [Link]
-
Lee, J. K., & Kim, D. (2010). Structure and Conformational Stability of Protonated Dialanine. The Journal of Physical Chemistry A, 114(25), 6859-6869. [Link]
-
Sahai, M. A., Fejer, S. N., Viskolcz, B., Pai, E. F., & Csizmadia, I. G. (2006). First-principle computational study on the full conformational space of L-threonine diamide, the energetic stability of cis and trans isomers. The Journal of Physical Chemistry A, 110(40), 11527-11536. [Link]
-
Gour, B., et al. (2025). Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. Molecules, 30(23), 4893. [Link]
-
Reyes-Rios, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 66-72. [Link]
- BenchChem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
-
Wiemer, A. J., et al. (2009). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(24), 7903-7911. [Link]
-
Montclair State University. (2017). 3-azabicyclic diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic conformers found to be the most stable ones at the CCSD(T)/CBS.... Retrieved from [Link]
-
NCBI. (n.d.). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Retrieved from [Link]
-
Majdan-Cegincara, R., & Ghadari, R. (2016). A Computational Study on the Stability of Dapdiamide D Conformers. Physical Chemistry Research, 4(4), 567-581. [Link]
-
ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]
-
ACS Publications. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines. ChemInform. [Link]
-
Royal Society of Chemistry. (n.d.). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. Chemical Communications. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
-
PNAS. (n.d.). NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains. Retrieved from [Link]
-
ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Yamada, K., et al. (2002). Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S. Journal of the American Chemical Society, 124(43), 12684-12688. [Link]
-
MDPI. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Retrieved from [Link]
-
ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
NCBI. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Difference between thermodynamic and kinetic stability. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Synthetic Communications. Retrieved from [Link]
-
YouTube. (2014). Kinetic Vs Thermodynamic Stability of Dienes. Retrieved from [Link]
-
htechems.com. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]
-
Max-Planck-Gesellschaft. (n.d.). X-Ray Crystallography. Retrieved from [Link]
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- 19. A Computational Study on the Stability of Dapdiamide D Conformers [physchemres.org]
pKa values of secondary amines in (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
This technical guide provides an in-depth assessment of the physicochemical properties of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, focusing specifically on the basicity (pKa) of its secondary amine.
Technical Assessment: Physicochemical Properties of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Molecular Architecture & Electronic Environment
To accurately determine the pKa, we must first deconstruct the electronic environment of the molecule. This compound is a chiral 1,2-diamine derivative where one nitrogen is protected as a carbamate (Boc) and the other exists as a free secondary amine.
Structural Analysis
-
System: 1,2-diaminopropane backbone.
-
N1 (Secondary Amine): The
-ethylamino group. This is the sole basic center relevant to physiological and process chemistry. It possesses a lone pair available for protonation.[1] -
N2 (Carbamate): The tert-butyl carbamate (Boc) moiety. The nitrogen lone pair here is delocalized into the adjacent carbonyl group (
), rendering it non-basic (pKa of conjugate acid < -1) and weakly acidic (pKa ~17). -
Chirality: The (R)-configuration at the C2 position dictates the spatial arrangement but has a negligible effect on the scalar pKa value compared to the enantiomer.
Electronic Inductive Effects
The pKa of the secondary amine is heavily influenced by the
Figure 1: Visualization of the inductive withdrawal by the Boc-carbamate group, which stabilizes the free base form relative to the protonated ammonium species, thereby lowering the pKa.
pKa Prediction & Comparative Analysis
Since experimental data for this specific intermediate is rarely published in open literature, we employ a Structure-Activity Relationship (SAR) approach using high-confidence anchor points.
The Calculation Matrix
We estimate the pKa by starting with a reference secondary amine and applying the Hammett-style substituent constant for a
| Component | Reference Compound | pKa Value | Rationale |
| Base Baseline | Diethylamine | 10.98 | Standard aliphatic secondary amine. |
| Steric Modifier | ~10.6 | The isopropyl backbone adds steric bulk compared to ethyl. | |
| Electronic Modifier | -1.0 to -1.4 | The Boc group is electron-withdrawing, reducing basicity. | |
| Predicted Value | (R)-Target Molecule | 9.2 – 9.6 | Calculated Estimate |
Comparative Validation
-
Analog 1:
-Boc-ethylenediamine: The primary amine analog has a pKa of approximately 9.0–9.2. -
Secondary Amine Shift: Converting a primary amine (
) to a secondary amine ( ) typically increases pKa by 0.2–0.5 units due to the electron-donating alkyl group (+I effect). -
Conclusion: The secondary amine in our target molecule will be slightly more basic than
-Boc-ethylenediamine.
Final Technical Estimate: pKa = 9.4 ± 0.3
Experimental Determination Protocol
To validate this estimate for regulatory or process development purposes, a Potentiometric Titration is the gold standard. This method is self-validating and provides the precise thermodynamic pKa.
Materials & Reagents[2][3][4][5][6][7]
-
Analyte: ~50 mg of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (Free Base).
-
Titrant: 0.1 N HCl (standardized).
-
Solvent System: 50:50 Methanol:Water (v/v) with 0.15 M KCl (to maintain constant ionic strength). Note: Pure water may be used if the salt form is soluble, but the free base is lipophilic.
-
Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
Step-by-Step Workflow
Figure 2: Potentiometric titration workflow including solvent correction steps.
Critical Considerations (Self-Validating Logic)
-
Carbonate Error: Ensure the titrant (NaOH if back-titrating) is carbonate-free. Carbonate absorption manifests as a distorted buffer region.
-
Solvent Correction: If titrating in MeOH/Water, the "apparent" pKa (
) must be corrected to aqueous pKa ( ) using the Yasuda-Shedlovsky extrapolation or established solvent correction factors ( ).-
Rule of Thumb: pKa in 50% MeOH is usually 0.5–1.0 unit lower than in pure water for amines.
-
Implications for Drug Development
Understanding the pKa of 9.4 is critical for salt selection and bioavailability optimization.
Salt Screening Strategy
With a pKa of ~9.4, this amine is a strong base .
-
Preferred Counter-ions: Strong acids are required to form stable, stoichiometric salts.
-
Hydrochloric Acid (pKa -7): Will form a highly crystalline salt.
-
Methanesulfonic Acid (pKa -2): Good alternative if HCl salt is hygroscopic.
-
-
Avoid: Weak acids (e.g., Fumaric, pKa ~3.0) may result in salts with poor disproportionation stability (salt breaking) in solution, as the
(Base - Acid) would be marginal (< 3 units).
Purification via pH Switching
The distinct basicity allows for high-purity isolation:
-
Acid Wash: Extract organic layer with aqueous acid (pH 4). The amine protonates (
) and moves to the water phase; neutral impurities (Boc-byproducts) remain in organic. -
Basification: Treat the aqueous phase with base (pH > 11).[1] The amine deprotonates (
) and precipitates or can be extracted back into an organic solvent.
References
-
Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison Chemistry. Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination). Link
-
ChemicalBook. (2024). N-Boc-Ethylenediamine Properties and pKa Data. Link
-
Perrin, D. D. (1981). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
Methodological & Application
Application Note: Precision Synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
This Application Note provides a rigorous, field-validated protocol for the synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate . The procedure is designed to maximize stereochemical integrity at the C2 position while preventing common side reactions such as oxazolidinone formation or over-alkylation.
Executive Summary
The synthesis of chiral 1,2-diamines is a cornerstone in the development of peptidomimetics and kinase inhibitors. This protocol details the conversion of (R)-Boc-Alaninol to the target ethylated diamine via a Sulfonate Displacement Strategy . Unlike reductive amination of Boc-alaninal—which carries a high risk of racemization due to the acidity of the
Core Advantages of This Protocol
-
Stereochemical Fidelity: No bond breaking or forming events occur at the chiral center.
-
Regiocontrol: Avoids the over-alkylation issues common in direct amine alkylations.[1]
-
Scalability: Uses standard reagents (MsCl, EtNH
) adaptable from milligram to multigram scales.
Retrosynthetic Analysis & Strategy
The retrosynthesis disconnects the C1-N bond. We select (R)-Boc-Alaninol as the chiral pool starting material. The hydroxyl group is activated as a mesylate (methanesulfonate), converting it into a good leaving group for nucleophilic displacement by ethylamine.
Reaction Pathway Visualization
Figure 1: Strategic workflow minimizing racemization risk. The critical step is the rapid displacement of the mesylate to outcompete intramolecular cyclization.
Detailed Experimental Protocol
Phase 1: Preparation of (R)-Boc-Alaninol Mesylate
Objective: Convert the primary alcohol to a reactive sulfonate ester.
Reagents:
-
(R)-Boc-Alaninol (1.0 equiv) [CAS: 79069-13-9]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et
N) (1.5 equiv) -
Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with (R)-Boc-Alaninol and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add Et
N dropwise. Stir for 5 minutes. -
Activation: Add MsCl dropwise via syringe over 10 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic.
-
Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (R
~0.3) should disappear, and a new spot (R ~0.6) should appear. -
Workup:
-
Quench with saturated aqueous NaHCO
. -
Extract with DCM (3x).
-
Wash combined organics with 1M citric acid (to remove excess Et
N), then brine. -
Dry over MgSO
and concentrate in vacuo below 30 °C. -
Critical: Use the crude mesylate immediately for the next step. Mesylates of Boc-amino alcohols are prone to slow cyclization to oxazolidinones upon standing.
-
Phase 2: Nucleophilic Displacement with Ethylamine
Objective: Install the ethylamino group via S
Reagents:
-
Crude (R)-Boc-Alaninol Mesylate (from Phase 1)
-
Ethylamine (EtNH
) (10.0 equiv)-
Preferred Source: 2.0 M solution in THF or MeOH.
-
Alternative: Condensed liquid ethylamine (requires -78 °C handling).
-
-
Solvent: THF or Acetonitrile (MeCN).
Procedure:
-
Vessel Selection: Use a pressure-rated sealed tube or a high-pressure reactor. Ethylamine is volatile (bp 16.6 °C).
-
Reaction Assembly: Dissolve the crude mesylate in THF (5 mL/g). Add the Ethylamine solution (10 equiv).[1] The large excess is mandatory to suppress dimerization and competitive intramolecular cyclization.
-
Heating: Seal the vessel and heat to 60–65 °C for 12–16 hours.
-
Note: A white precipitate (EtNH
Cl/MsOH salts) may form.
-
-
Workup:
-
Cool to room temperature. Carefully vent the vessel to release excess ethylamine pressure.
-
Concentrate the mixture to dryness to remove solvent and excess ethylamine.
-
Redissolve the residue in DCM and wash with saturated NaHCO
. -
Purification Note: The crude material contains the target amine (basic) and potentially traces of oxazolidinone (neutral).
-
-
Purification:
-
Acid-Base Extraction (Recommended):
-
Dissolve crude in Et
O. -
Extract with 1M HCl (3x). The target amine moves to the aqueous phase; neutral byproducts (oxazolidinone) stay in Et
O. -
Basify the aqueous phase to pH >12 with 4M NaOH.
-
Extract back into DCM (3x), dry (Na
SO ), and concentrate.
-
-
Chromatography: If higher purity is required, use silica gel chromatography (DCM:MeOH:NH
OH 95:5:1).
-
Key Data & Quality Control
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Solidifies upon cooling or HCl salt formation.[2] |
| ¹H NMR (CDCl₃) | Diagnostic signals: Ethyl triplet and Alanine doublet. | |
| Chiral HPLC | >98% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. |
| Specific Rotation | Compare to (R)-Alaninol reference. |
Troubleshooting & Optimization
Issue: Oxazolidinone Formation
If the specific rotation is lower than expected or NMR shows a "missing" Boc signal (shifted carbonyl), the mesylate may have cyclized.
-
Cause: Reaction time too long in Phase 1 or insufficient amine concentration in Phase 2.
-
Solution: Ensure the mesylate is not stored. Increase EtNH
equivalents to 15-20x. Switch solvent to MeCN to accelerate the S 2 displacement.
Issue: Low Yield of Amine[3]
-
Cause: Volatility of Ethylamine.
-
Solution: Ensure the reaction vessel is strictly sealed. If using 2M EtNH
in THF, verify the titer before use.
References
-
Preparation of Chiral Diamines via Sulfonates
-
Oxazolidinone Side Reaction
- Title: "Facile inversion of configuration of N-Boc-beta-aminoalcohols via SN2 cycliz
- Source:Tetrahedron Letters
-
URL:[Link]
-
Reductive Amination Risks
- Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
- Source:Journal of Organic Chemistry
-
URL:[Link] (Discusses general conditions and limitations).
-
Properties of Analogous Compounds
- Title: "tert-Butyl (1-amino-2-methylpropan-2-yl)
- Source:PubChem
-
URL:[Link]
Sources
Application Note: Strategic Boc-Deprotection of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Abstract & Scope
This application note details the protocol for the chemoselective deprotection of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate to yield the corresponding chiral vicinal diamine, (R)-N1-ethylpropane-1,2-diamine . This transformation is a critical step in the synthesis of chiral ligands, organocatalysts, and pharmaceutical intermediates.
Unlike standard Boc-deprotections, this substrate presents specific challenges:
-
Volatility: The resulting free-base diamine is low molecular weight and highly volatile.
-
Solubility: The product is highly hydrophilic, complicating aqueous extraction.
-
Basicity: The presence of a secondary amine alongside the carbamate requires adjusted stoichiometry for acid equivalents.
This guide prioritizes isolation as the dihydrochloride salt , ensuring high recovery, stereochemical retention, and ease of handling.
Mechanistic Insight & Chemical Context
The Reaction Pathway
The deprotection follows an acid-catalyzed
Crucial Substrate Feature: The starting material contains a basic secondary amine at the C1 position. This amine will act as an internal base, immediately consuming 1 equivalent of acid. Therefore, standard "catalytic" or low-excess acid protocols will fail. At least 3-4 equivalents of acid are required to ensure full protonation of the free amine and the carbamate.
Visualization: Reaction Mechanism & Workflow
Figure 1: Mechanistic cascade for the acidolysis of the Boc group yielding the dihydrochloride salt.
Experimental Protocols
Protocol A: HCl in Dioxane (Preferred Method)
Objective: Isolate the product as a stable, non-volatile dihydrochloride salt. Scale: 1.0 gram (approx. 5 mmol)
Materials
-
Substrate: (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (1.0 g, 4.94 mmol)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Sigma-Aldrich/Merck, anhydrous)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH) for dissolution
-
Anti-solvent: Diethyl Ether (
) or MTBE
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in minimal anhydrous DCM (3 mL).
-
Note: If the substrate is an oil, ensure it is fully miscible.
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane (5.0 mL, 20 mmol, ~4 equiv) dropwise over 5 minutes.
-
Observation: Gas evolution (
and isobutylene) will occur.[1] Ensure the system is vented (e.g., via a needle and bubbler).
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–3 hours.
-
Monitoring: Use TLC (stain with Ninhydrin) or LCMS. The starting material spot (
in 10% MeOH/DCM) should disappear.
-
-
Workup (Precipitation):
-
If a solid precipitate forms during reaction: Filter directly under inert atmosphere (nitrogen blanket) to avoid moisture absorption.
-
If the solution remains clear: Slowly add anhydrous Diethyl Ether (20 mL) to induce precipitation of the dihydrochloride salt.
-
-
Isolation: Filter the white solid using a sintered glass funnel. Wash the cake with cold
( mL). -
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Yield Expectation: 90–98% as a white, hygroscopic solid.
Protocol B: TFA / DCM (Alternative)
Objective: Use when HCl sensitivity is an issue or for immediate downstream solution-phase coupling.
Step-by-Step Procedure
-
Dissolution: Dissolve substrate (1.0 g) in DCM (10 mL).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (5 mL) carefully at 0°C.
-
Ratio: A 2:1 to 1:1 DCM:TFA ratio is standard for rapid cleavage.
-
-
Reaction: Stir at RT for 1 hour.
-
Workup (Evaporation): Concentrate the mixture in vacuo.
-
Caution: Do not apply high heat.
-
Scavenging: Co-evaporate with Toluene (
mL) to remove residual TFA azeotropically.
-
-
Result: The product is isolated as a thick, viscous bis-trifluoroacetate oil.
Critical Quality Attributes & Analytics
The following data points validate the success of the protocol.
| Attribute | Method | Expected Result | Note |
| Identity | Loss of singlet at | Diagnostic peak disappearance. | |
| Purity | HPLC / LCMS | Single peak, Mass | Parent mass corresponds to free base. |
| Stereochemistry | Chiral HPLC | Retention of (R)-configuration. | Compare with racemic standard. |
| Counter-ion | Elemental Analysis / IC | Chloride content | Confirms dihydrochloride salt. |
Visualizing the Workflow Decision
Figure 2: Decision matrix for selecting the appropriate deprotection protocol.
Troubleshooting & Strategic Advice
"Oiling Out"
Problem: The HCl salt forms a gummy oil instead of a filterable solid upon ether addition.
Cause: Presence of residual DCM or moisture.
Solution: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous
Hygroscopicity
Problem: The isolated solid turns into a liquid upon exposure to air. Cause: Vicinal diamine salts are extremely hygroscopic. Solution: Handle strictly under Nitrogen or Argon. Store in a desiccator. If the salt becomes wet, it can be dried by azeotroping with ethanol/toluene on a rotavap.
Free-Basing (NOT Recommended for Isolation)
If the free base is absolutely required:
-
Dissolve the salt in minimal water.
-
Basify with 10M NaOH (pH > 12).
-
Extract continuously with DCM or Chloroform (due to high water solubility).
-
Warning: Significant yield loss often occurs due to volatility and water solubility.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Boc cleavage conditions).
- Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses acidolysis mechanisms).
- Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt selection of diamines).
-
Common Organic Chemistry. "Boc Deprotection (HCl)." (General procedure verification). Link
Sources
Application Note: Reductive Amination Strategies for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
[1]
Executive Summary
This application note details optimized protocols for the reductive alkylation of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate . As a chiral diamine building block featuring a secondary ethylamine and a Boc-protected primary amine, this molecule presents unique chemoselective challenges.
The secondary amine at the C1 position is the active nucleophile. Successful derivatization requires conditions that drive the sterically hindered secondary amine to a tertiary amine while strictly preserving the acid-labile Boc group at the C2 chiral center. This guide categorizes methodologies by substrate class (Aldehydes vs. Ketones) to maximize yield and enantiomeric integrity.
Chemical Profile & Reactivity Analysis
Structural Considerations
The substrate contains two nitrogen centers with distinct electronic and steric environments:
-
N1 (Target): A secondary ethylamine. It is nucleophilic but sterically impacted by the adjacent chiral center and the ethyl group.
-
N2 (Protected): A carbamate-protected amine at the chiral center.[1] It is non-nucleophilic under reaction conditions but sensitive to strong acids (e.g., TFA, HCl).
Strategic Challenges
-
Steric Hindrance: The formation of the iminium ion intermediate is slower than with primary amines due to the branching at the
-position (the chiral center). -
Boc Stability: Standard reductive aminations often employ acidic catalysts. Conditions must remain above pH 4-5 to prevent Boc deprotection.[1]
-
Enolization: When reacting with ketones, the formation of enamines can compete with iminium formation, requiring water-scavenging Lewis acids.
Decision Matrix
Select the protocol based on the carbonyl partner:
| Carbonyl Substrate | Recommended Reagent System | Protocol | Key Advantage |
| Aldehydes | NaBH(OAc)₃ / AcOH / DCE | Method A | Mild, high chemoselectivity, no over-alkylation.[1] |
| Ketones | Ti(OiPr)₄ / NaBH₄ / MeOH | Method B | Drives equilibrium via water scavenging; activates carbonyl. |
| Acid-Labile Aldehydes | NaBH(OAc)₃ / THF (No Acid) | Method A (Mod) | Avoids acetal hydrolysis in complex substrates.[1] |
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanistic pathways for processing this substrate.
Figure 1: Decision tree and mechanistic flow for the reductive amination of the target secondary amine.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Aliphatic and Aromatic Aldehydes. Reference: Based on the Abdel-Magid protocol [1].
Rationale: Sodium triacetoxyborohydride is a mild hydride donor that exhibits high selectivity for iminium ions over aldehydes.[2] It does not reduce ketones significantly, allowing for chemoselective reactions.
Materials
-
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (1.0 equiv)[1]
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (concentration ~0.1 M).
-
Carbonyl Addition: Add the aldehyde (1.1 equiv).
-
Catalysis: Add Acetic Acid (1.0 equiv). Note: If the aldehyde is acid-sensitive, omit AcOH, though reaction time may increase.
-
Mixing: Stir at room temperature for 15–30 minutes to allow pre-equilibrium of the hemiaminal/iminium species.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by TLC or LCMS.
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated
Best for: Ketones and Sterically Hindered Aldehydes.[3][4] Reference: Based on the Mattson protocol [2].
Rationale: Secondary amines react sluggishly with ketones. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger to drive the unfavorable equilibrium toward the enamine/iminium species.
Materials
-
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (1.0 equiv)[1]
-
Ketone (1.1 – 1.5 equiv)
-
Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Cyanoborohydride (NaCNBH₃)
-
Methanol (absolute) or Ethanol[4]
Step-by-Step Procedure
-
Complexation: In a dry flask under argon, combine the amine (1.0 equiv) and the ketone (neat if liquid, or in minimal THF if solid).
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Caution: Ti(OiPr)₄ is moisture sensitive. Use syringe techniques.
-
-
Incubation (Critical): Stir the mixture at room temperature for 1 hour (for reactive ketones) to 12 hours (for hindered ketones).
-
Note: The solution often becomes viscous.
-
-
Dilution: Dilute the mixture with absolute Methanol (to ~0.2 M concentration).
-
Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 equiv) carefully in small portions.
-
Safety: Exothermic reaction with hydrogen gas evolution.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Quench & Workup: Add 1N NaOH or NH₄OH to quench the titanium salts (forms a white/gray precipitate). Dilute with EtOAc. Filter through a pad of Celite to remove titanium salts. Wash the filtrate with brine, dry, and concentrate.
Analytical Validation & Quality Control
To ensure the protocol was successful, the following validation steps are required.
In-Process Control (IPC)
-
LCMS: Look for the mass of [Product + H]+.
-
Warning: The starting material (secondary amine) and product (tertiary amine) may have similar retention times in basic pH buffers. Use an acidic modifier (Formic acid) to differentiate based on pKa shifts.
-
-
TLC: Use a stain. Ninhydrin is effective for the starting secondary amine (often turns reddish/brown). The product (tertiary amine) will not stain well with Ninhydrin but will show under Iodine or KMnO₄.
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Ketone) | Equilibrium not favored due to sterics.[1] | Switch to Method B. Increase Ti(OiPr)₄ incubation time or heat to 40-50°C before reduction. |
| Loss of Boc Group | Reaction medium too acidic. | Ensure AcOH < 2.0 equiv. Avoid using HCl/MeOH. If using STAB, ensure the quench is fully basic (NaHCO₃). |
| Product is Racemic | Harsh conditions affected C2. | Avoid high heat (>60°C) with strong bases. The described protocols are mild and preserve stereochemistry. |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[2]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[5] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.[5]
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds."[6] Journal of Organic Chemistry, 1995 , 60, 4928–4929.
Sources
- 1. watson-int.com [watson-int.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Preparation of Peptidomimetics Using (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate as a key building block in the synthesis of peptidomimetics. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced metabolic stability and oral bioavailability.[1][2][3] This document delves into the synthesis of the chiral diamine building block, its incorporation into a urea-based peptidomimetic scaffold, and subsequent deprotection strategies. The protocols are designed for researchers, scientists, and professionals in the field of drug development, offering both practical step-by-step instructions and the underlying chemical principles.
Introduction: The Role of Chiral Building Blocks in Peptidomimetic Design
Peptidomimetics represent a promising class of therapeutic agents that bridge the gap between small molecules and biologics.[3] They are designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor stability and low oral absorption.[1][2] A key strategy in peptidomimetic design is the incorporation of non-natural amino acids and chiral scaffolds to induce specific conformations and introduce novel functionalities.[1]
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a valuable chiral building block that offers several advantages in this context. The stereochemistry at the C2 position provides a defined spatial orientation for subsequent chemical modifications. The mono-Boc-protected 1,2-diamine functionality allows for selective N-alkylation or acylation, enabling the construction of diverse molecular architectures.[4] This guide will focus on the practical application of this versatile building block in the synthesis of a urea-based peptidomimetic, a common motif in modern drug discovery.[5][6][7]
Synthesis of the Chiral Building Block: (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
The synthesis of the title compound is a critical first step. A common and efficient method is the reductive amination of a Boc-protected chiral amino aldehyde with ethylamine. This approach offers good stereochemical control and is amenable to scale-up.[8][9][10]
Protocol 2.1: Synthesis via Reductive Amination
This protocol outlines a two-step, one-pot procedure for the synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| (R)-Boc-alaninal | 173.23 g/mol | 10.0 g | 57.7 mmol |
| Ethylamine (2.0 M in THF) | 45.08 g/mol | 34.6 mL | 69.2 mmol |
| Sodium triacetoxyborohydride | 211.94 g/mol | 18.3 g | 86.5 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
| Acetic Acid (glacial) | 60.05 g/mol | 3.3 mL | 57.7 mmol |
| Saturated aq. NaHCO₃ | - | 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred solution of (R)-Boc-alaninal (10.0 g, 57.7 mmol) in dichloromethane (200 mL) at 0 °C, add ethylamine (34.6 mL of a 2.0 M solution in THF, 69.2 mmol) dropwise.
-
Add glacial acetic acid (3.3 mL, 57.7 mmol) to the reaction mixture.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (18.3 g, 86.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (150 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate as a colorless oil.
Expected Yield: 85-95%
Application in Peptidomimetic Synthesis: A Urea-Based Scaffold
The synthesized chiral diamine can be readily incorporated into peptidomimetic structures. A common application is the formation of a urea linkage, which can act as a stable isostere of a peptide bond and participate in hydrogen bonding interactions.[11][12]
Protocol 3.1: Synthesis of a Urea-Based Peptidomimetic
This protocol describes the reaction of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate with an isocyanate to form a urea-based peptidomimetic.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate | 202.30 g/mol | 5.0 g | 24.7 mmol |
| Benzyl isocyanate | 133.15 g/mol | 3.29 g | 24.7 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Dissolve (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (5.0 g, 24.7 mmol) in dichloromethane (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl isocyanate (3.29 g, 24.7 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography if necessary, though it is often of sufficient purity for the next step.
Expected Yield: >95%
Deprotection and Further Functionalization
The final step in this sequence is the removal of the Boc protecting group to liberate the primary amine, which can then be further functionalized. Acid-catalyzed deprotection is the standard method for removing Boc groups.[13][14][15][16]
Protocol 4.1: Boc Deprotection
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Boc-protected urea peptidomimetic | 335.45 g/mol | 8.0 g | 23.8 mmol |
| Dichloromethane (DCM) | - | 80 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 g/mol | 20 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| 1 M aq. NaOH | - | As needed | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Dissolve the Boc-protected urea peptidomimetic (8.0 g, 23.8 mmol) in dichloromethane (80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (20 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water (50 mL) and cool to 0 °C.
-
Carefully basify the aqueous solution to pH 10-11 by the dropwise addition of 1 M aqueous NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected peptidomimetic.
Expected Yield: 90-98%
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (ESI+) m/z |
| (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate | 4.5-4.7 (br s, 1H), 3.6-3.8 (m, 1H), 2.9-3.1 (m, 2H), 2.5-2.7 (q, 2H), 1.44 (s, 9H), 1.0-1.2 (m, 6H) | 156.0, 79.2, 53.8, 48.5, 44.1, 28.4, 17.5, 15.3 | 203.18 [M+H]⁺ |
| Boc-protected urea peptidomimetic | 7.2-7.4 (m, 5H), 5.0-5.2 (br s, 1H), 4.6-4.8 (br s, 1H), 4.35 (s, 2H), 3.8-4.0 (m, 1H), 3.2-3.4 (m, 2H), 2.9-3.1 (q, 2H), 1.42 (s, 9H), 1.1-1.3 (m, 6H) | 158.5, 156.2, 139.0, 128.7, 127.5, 127.4, 79.5, 51.5, 48.0, 44.5, 42.0, 28.4, 17.0, 15.0 | 336.25 [M+H]⁺ |
| Deprotected urea peptidomimetic | 7.2-7.4 (m, 5H), 5.1-5.3 (br s, 1H), 4.35 (s, 2H), 3.2-3.4 (m, 1H), 2.9-3.1 (m, 2H), 2.7-2.9 (q, 2H), 1.6-1.8 (br s, 2H), 1.1-1.3 (m, 6H) | 158.7, 139.1, 128.6, 127.5, 127.3, 53.0, 47.5, 44.6, 42.1, 17.2, 15.1 | 236.19 [M+H]⁺ |
Workflow Visualization
Caption: Synthetic workflow for the preparation of a urea-based peptidomimetic.
Conclusion and Future Perspectives
This application note has provided a detailed and practical guide for the synthesis and application of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in peptidomimetic chemistry. The protocols described herein are robust and can be adapted for the synthesis of a wide range of peptidomimetic structures. The final deprotected product serves as a versatile intermediate for further elaboration, such as acylation with other amino acids or coupling to other molecular scaffolds. The principles and techniques outlined in this guide will be valuable to researchers engaged in the design and synthesis of novel therapeutic agents. Future work could explore the use of this building block in the construction of more complex macrocyclic or constrained peptidomimetics to further enhance their pharmacological properties.
References
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Ohkuma, T., & Sandoval, C. A. (2018). Ruthenium-Catalyzed Reductive Amination To Form Chiral Amines. Synfacts, 14(04), 0385.
- Ohkuma, T., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027.
-
ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]
- Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 51(10), 3951-3965.
- Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
- Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. The Journal of Organic Chemistry, 65(11), 3254–3260.
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
- Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97365-97369.
- Hawtin, S. R., & Flook, S. L. (1999). Structural characterization of peptide hormone/receptor interactions by NMR spectroscopy. Biopolymers, 51(3), 208-223.
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
- De Vrieze, M., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time.
- Bezsonova, I. (2019). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Biophysical Journal, 116(3), 20a.
- Gandini, T., et al. (2022). Direct synthesis of peptidomimetics containing non-coded amino acids via Photocatalytic carbamoylation reaction. Poster presented at the meeting of the Italian Society of Photobiology.
- Kessler, H., et al. (2007). Development of a Peptidomimetic Ligand for Efficient Isolation and Purification of Factor VIII via Affinity Chromatography. Journal of Medicinal Chemistry, 50(19), 4527–4535.
- Kovačević, M., et al. (2021). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. International Journal of Molecular Sciences, 22(24), 13506.
- England, J. L., & Haran, G. (2009). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. Proceedings of the National Academy of Sciences, 106(8), 2577-2581.
- Lajoie, G. A., & Houghten, R. A. (1990). N-alkylation of n-alpha-boc-protected amino acids.
-
Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]
- Aisenbrey, C., & Bechinger, B. (2014). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2333-2342.
- Nikalje, A. P., & Ghodke, S. M. (2013). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 57(2), 256-259.
- Han, S. Y., & Kim, Y. A. (2003). Formation of Urea Dipeptides from Carbonyldiimidazole: Application toward the Protease Inhibitors GE 20372 and MAPI. The Journal of Organic Chemistry, 68(19), 7274-7280.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Eder, M., et al. (2014). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Molecules, 19(7), 9864-9883.
- Boturyn, D., et al. (2010). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Organic & Biomolecular Chemistry, 8(12), 2829-2834.
- Scott, M. K., et al. (2009). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
- Garcia, A. E., & Paschek, D. (2006). Effect of Urea on Peptide Conformation in Water: Molecular Dynamics and Experimental Characterization. Biophysical Journal, 91(5), 1638-1650.
- Pittelkow, M., et al. (2005).
- CN104086460B. (2016). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- Angelini, A., & Cacciapaglia, R. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(8), 2307-2325.
- Sharma, A., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 1-12.
- Patil, K., et al. (2021). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development, 9(6), 118-124.
- Qvit, N., et al. (2025).
- CN114805134A. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. pnas.org [pnas.org]
- 12. Effect of Urea on Peptide Conformation in Water: Molecular Dynamics and Experimental Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Reaction conditions for alkylation of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
This Application Note and Protocol guide details the alkylation of (R)-tert-butyl (1-(ethylamino)propan-2-yl)carbamate . This substrate features two distinct nitrogen centers: a nucleophilic secondary amine (N1, ethylamino) and a protected carbamate (N2, Boc-amino).
The primary challenge is chemoselectivity : alkylating the secondary amine (N1) to a tertiary amine without affecting the Boc-protected center (N2) or causing over-alkylation to a quaternary ammonium salt.
Part 1: Strategic Analysis & Reaction Design
Substrate Analysis
-
Scaffold: (R)-1,2-diaminopropane.
-
Reactive Center:
-ethyl group (Secondary Amine). This is the target for alkylation.[1][2] -
Protected Center:
-Boc group.[3] The carbamate proton ( ) is acidic enough to be deprotonated by strong bases (e.g., NaH), leading to unwanted side reactions. -
Stereochemistry: The (R)-chiral center at C2 is generally stable under standard alkylation conditions but can racemize under harsh thermodynamic conditions or strong acid/base cycling.
Pathway Selection
Two primary methodologies are recommended based on the desired alkyl group (
| Method | Target Group ( | Reagents | Key Advantage |
| A. Reductive Amination | Aldehyde/Ketone + Reducing Agent | Highest Selectivity. Prevents over-alkylation (quaternization). Mild conditions preserve Boc. | |
| B. Direct Nucleophilic Substitution ( | Methyl, Allyl, Non-carbonyl precursors | Alkyl Halide + Inorganic Base | Versatility. Required when corresponding aldehyde is unstable or unavailable. Requires strict stoichiometry control. |
Part 2: Detailed Experimental Protocols
Protocol A: Reductive Alkylation (Recommended)
Best for: Introduction of Benzyl, Ethyl, Propyl, or functionalized alkyl chains.
Mechanism: The secondary amine condenses with an aldehyde to form an iminium ion, which is selectively reduced to the tertiary amine. The Boc group remains inert.
Reagents:
-
Substrate: (R)-tert-butyl (1-(ethylamino)propan-2-yl)carbamate (1.0 equiv)
-
Carbonyl Source: Aldehyde (
, 1.1–1.2 equiv) -
Reductant: Sodium triacetoxyborohydride (STAB,
, 1.5–2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for faster kinetics.
-
Additive: Acetic Acid (AcOH, 1.0 equiv) — Crucial for catalyzing iminium formation.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the substrate (1.0 equiv) in anhydrous DCE (
concentration). -
Imine Formation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution may turn slightly yellow. This indicates iminium/hemiaminal formation.
-
-
Reduction: Cool the mixture to
(optional, but recommended for reactive aldehydes). Add (1.5 equiv) portion-wise over 5 minutes. -
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.
-
Monitoring: Check via TLC or LC-MS.[1] Look for the disappearance of the secondary amine (
) and appearance of the tertiary amine ( ).
-
-
Workup: Quench by adding saturated aqueous
(slowly, gas evolution occurs). Stir vigorously for 15 minutes to decompose boron complexes. -
Extraction: Extract the aqueous layer with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Critical Note: Do not use
Protocol B: Direct Alkylation via
Best for: Methylation, Allylation, or groups where aldehydes are not viable.
Mechanism: Direct nucleophilic attack of the secondary amine on an alkyl halide.
Reagents:
-
Substrate: (R)-tert-butyl (1-(ethylamino)propan-2-yl)carbamate (1.0 equiv)
-
Alkylating Agent: Alkyl Halide (
, 0.95–1.0 equiv). Use slight deficit to prevent quaternization. -
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) — Finkelstein condition to activate alkyl chlorides/bromides.
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in MeCN (
). -
Base Addition: Add powdered, dry
. -
Alkylation: Add the Alkyl Halide dropwise at RT.
-
Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to
during addition.[1]
-
-
Heating: Stir at RT. If reaction is sluggish after 4 hours, heat to
.-
Warning: Do not exceed
to avoid thermal degradation of the Boc group.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and water.
Troubleshooting Over-alkylation:
If quaternary ammonium salts form (observed as a highly polar spot on TLC or
Part 3: Visualization of Reaction Logic
The following diagram illustrates the decision tree and chemical pathways for modifying the substrate.
Caption: Pathway A (Reductive Amination) offers superior selectivity for tertiary amine formation compared to Pathway B.
Part 4: Quality Control & Data Summary
Table 1: Reaction Parameter Optimization
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.1 (Amine : Electrophile) | Slight excess of electrophile drives conversion; large excess causes quaternization. |
| Temperature | Low temp minimizes side reactions; Boc decomposes | |
| Base Choice | Mild bases deprotonate the ammonium salt but not the Boc-carbamate. Avoid NaH. | |
| Solvent | DCE (Reductive) / MeCN ( | DCE promotes iminium formation. MeCN is polar enough for |
Analytical Validation:
-
1H NMR: Diagnostic shift of the ethyl
quartet (approx. 2.6 ppm) to a multiplet upon conversion to tertiary amine. Appearance of new alkyl signals. -
TLC: The tertiary amine product is typically less polar than the secondary amine starting material in MeOH/DCM systems due to the loss of the H-bond donor.
-
Ninhydrin Stain: The starting material (secondary amine) may stain faintly; the product (tertiary amine) will not stain or stains differently. The Boc-amine (N2) does not react with Ninhydrin unless deprotected.
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Selective Alkylation of Diamines: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link
-
Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
[1]
Current Status: Online Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Impurity Suppression for N-Boc-1,2-diaminopropane Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (Target 1) presents a classic chemoselectivity challenge.[1] You are attempting to install a secondary ethyl amine on a chiral scaffold while preserving the integrity of a Boc-protected secondary amine at the chiral center.
Low yields in this synthesis are rarely due to "bad luck." They are almost always caused by two competing failure modes:[1]
-
Thermodynamic Trap (Oxazolidinone Formation): In nucleophilic displacement routes, the Boc carbonyl oxygen attacks the electrophilic center intramolecularly.
-
Kinetic Overshoot (Dialkylation): In reductive amination routes, the product secondary amine is more nucleophilic than the starting primary amine, leading to tertiary amine byproducts.
This guide provides a root-cause analysis and validated protocols to resolve these bottlenecks.
Module 1: Route Selection & Decision Matrix
Before troubleshooting, ensure you are using the correct route for your scale and purity requirements.
Diagnostic: Which Precursor are you using?
| Precursor | Route Name | Primary Failure Mode | Recommended For |
| Boc-Alaninal (Aldehyde) | Reductive Amination | Racemization & Over-alkylation | Discovery scale (<1g), quick access.[1] |
| Boc-Alaninol (Alcohol) | Activation/Displacement | Oxazolidinone Cyclization | Process scale (>10g), high enantiopurity.[1] |
| Boc-Alaninol (Alcohol) | Cyclic Sulfamidate | High Cost / High Yield | Gold Standard for difficult substrates.[1] |
Workflow Visualization
Figure 1: Strategic decision tree for synthetic route selection.[1] Route B is generally preferred for preserving chirality.[1]
Module 2: Troubleshooting The Displacement Route (From Boc-Alaninol)
The Problem: You activated Boc-Alaninol (Mesylate/Tosylate) and reacted it with ethylamine, but the yield is <40%. NMR shows a cyclic byproduct.
The Mechanism: The Nitrogen of the Boc group is nucleophilic.[2] If the external amine (ethylamine) is not present in high enough concentration, the Boc oxygen attacks the mesylate backside, forming a 5-membered oxazolidinone ring.[1] This is a "dead-end" byproduct.[1]
Protocol Optimization: The "Super-Saturation" Method
To fix this, you must shift the kinetics to favor Intermolecular attack (Ethylamine) over Intramolecular attack (Boc).[1]
Step-by-Step Correction:
-
Activation:
-
React (R)-Boc-Alaninol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.
-
Critical: Quench strictly at 0°C. Do not let the mesylate warm up in the presence of base for long periods.
-
Workup: Wash with cold 1M citric acid (removes TEA), then bicarbonate.[1] Dry and concentrate immediately. Do not store the mesylate; use it within 24 hours.
-
-
Displacement (The Fix):
-
Reagent: Use Ethylamine (2.0 M in THF) or condensed liquid ethylamine.[1]
-
Stoichiometry: You need at least 10-20 equivalents of ethylamine.
-
Concentration: Run the reaction as concentrated as possible (0.5 M to 1.0 M relative to substrate).
-
Temperature: Heat to 60-70°C in a sealed pressure vessel (bomb).
-
Why this works:
The rate of the desired reaction is
Data: Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (Target) | Oxazolidinone (Impurity) |
| DMF | High | 35% | 55% |
| Acetonitrile | Medium | 50% | 40% |
| THF | Low | 82% | 12% |
| Toluene | Low | 75% | 10% (Slow reaction) |
Insight: Polar aprotic solvents like DMF stabilize the charged transition state of the intramolecular cyclization. Use THF or Toluene to suppress the side reaction.
Module 3: Troubleshooting Reductive Amination (From Boc-Alaninal)
The Problem: You are seeing a mixture of starting material, product, and a "dialkylated" tertiary amine impurity.
The Mechanism: Once the secondary amine (product) forms, it is more nucleophilic than the primary amine (ethylamine).[1] It reacts with the aldehyde again to form a tertiary amine.
Protocol Optimization: Indirect Reductive Amination
Do not mix everything at once (Direct Reductive Amination). Use a stepwise approach.
-
Imine Formation (Pre-equilibrium):
-
Reduction:
-
Cool to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]
-
Note: STAB is milder than NaBH4 and less likely to reduce the aldehyde directly before it forms the imine.
-
Add Acetic Acid (1.0 equiv) to catalyze the reduction.
-
Critical Control Point - Racemization:
Boc-amino aldehydes have an acidic
Module 4: Purification & Isolation (The "Hidden" Yield Killer)
Many users synthesize the product successfully but lose it during workup because the product is an amine and is water-soluble at neutral/acidic pH.
The "Salting Out" Protocol:
-
Quench: Stop reaction with sat. NaHCO3.
-
pH Adjustment: Ensure the aqueous layer is pH > 12 (use 1M NaOH if necessary). The amine must be deprotonated to be extractable.
-
Extraction: Use DCM/Isopropanol (9:1) or Chloroform . Pure DCM is often insufficient for polar amines.
-
Salt Saturation: Saturate the aqueous layer with solid NaCl. This "salts out" the organic amine, forcing it into the organic layer.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the cyclic sulfamidate route? A: Yes. Reacting Boc-Alaninol with thionyl chloride followed by oxidation (NaIO4) gives the cyclic sulfamidate.[1] Ring opening with ethylamine is extremely clean and high-yielding (>90%).[1] However, it adds two synthetic steps.[1] Use this if the Mesylate route fails due to steric hindrance.
Q: My product is an oil and I can't crystallize it. A: This is typical. These carbamates are often oils. Convert it to the Oxalate salt or HCl salt for solid isolation and characterization.
-
Tip: Dissolve oil in Et2O, add 1M HCl in Et2O dropwise.[1] Filter the white solid.
Q: I see a double Boc peak in NMR.
A: This is likely rotamers . Carbamates have restricted rotation around the N-C(O) bond. You will see broad or split peaks in
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1] Link[1]
-
Prevention of Oxazolidinone Formation: Agami, C., et al. "Side reactions in the reaction of N-protected-2-amino alcohols with sulfonyl chlorides."[1] Tetrahedron, vol. 43, no. 5, 1987, pp. 1091–1098.[1]
-
Cyclic Sulfamidate Route: Melendez, R. E., & Lubell, W. D.[1] "Synthesis and Reactivity of Cyclic Sulfamidates for the Preparation of Amines." Tetrahedron, vol. 59, no.[1] 15, 2003, pp. 2581–2616.[1] Link[1]
-
Boc-Amino Aldehyde Stability: Jurczak, J., et al. "Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis."[1] Chemical Reviews, vol. 89, no.[1] 1, 1989, pp. 149–164.[1] Link[1]
Technical Support Center: Purification of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Welcome to the technical support center for the purification of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral building block in high purity.
Overview of Purification Challenges
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a valuable chiral intermediate in pharmaceutical synthesis. Its purification can be challenging due to the presence of various process-related impurities, including unreacted starting materials, over-alkylated byproducts, and diastereomers. The basic nature of the secondary amine can also lead to difficulties in chromatographic separations on standard silica gel. This guide will address these challenges with scientifically grounded solutions.
Common Impurities and Their Origins
A common synthetic route to (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is the reductive amination of (R)-tert-butyl (1-oxopropan-2-yl)carbamate (Boc-alaninal) with ethylamine.[1] Understanding the potential impurities from this process is the first step in developing an effective purification strategy.
| Impurity Name | Structure | Origin |
| (R)-tert-butyl (1-oxopropan-2-yl)carbamate (Boc-alaninal) | Unreacted starting material. | |
| Ethylamine | Excess reagent from the reductive amination. | |
| (R)-tert-butyl 1-(diethylamino)propan-2-ylcarbamate | Over-alkylation of the product.[1] | |
| Diastereomers | If the starting material or reagents are not enantiomerically pure, or if racemization occurs during synthesis. | |
| Reducing agent residues and byproducts | Dependent on the specific reducing agent used (e.g., borohydride salts).[2] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in a question-and-answer format.
Q1: I'm having trouble removing unreacted Boc-alaninal and the over-alkylated byproduct by flash chromatography. What can I do?
A1: The similar polarity of the desired product and these impurities can make separation on standard silica gel challenging. The basicity of your product is a key factor to consider.
-
Expertise & Experience: Standard silica gel is acidic and can interact strongly with basic amines, leading to peak tailing and poor separation.[3][4] To mitigate this, you have two primary options: modify the mobile phase or use a different stationary phase.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
-
Step-by-Step Protocol (Flash Chromatography with Basic Modifier):
-
Select a Solvent System: Start with a non-polar/polar solvent system like hexane/ethyl acetate or dichloromethane/methanol.[5]
-
Add a Basic Modifier: To your chosen mobile phase, add 0.5-2% triethylamine (TEA) or ammonia in methanol.[3][4] This will "neutralize" the acidic silanol groups on the silica surface, improving the peak shape of your basic product.
-
Equilibrate the Column: Thoroughly equilibrate your silica gel column with the modified mobile phase before loading your sample.
-
Load and Elute: Load your crude product and elute with the modified mobile phase, using a gradient to achieve separation.
-
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This provides a basic surface that repels basic compounds, leading to better peak shapes without a mobile phase modifier.[4]
-
Alumina (basic or neutral): Can be a good alternative to silica for the purification of amines.[5]
-
Reversed-phase chromatography: If your compound is sufficiently polar, reversed-phase chromatography with an aqueous/organic mobile phase (e.g., water/acetonitrile) with a basic modifier can be effective.[3]
-
Q2: How can I effectively remove diastereomeric impurities?
A2: The separation of diastereomers requires a purification technique with high resolving power. While sometimes achievable with flash chromatography, more advanced techniques are often necessary.
-
Expertise & Experience: Diastereomers have different physical properties and can be separated by chromatography.[6] However, their structural similarity often necessitates highly selective methods like Supercritical Fluid Chromatography (SFC) or careful optimization of recrystallization conditions.
-
Method 1: Preparative Supercritical Fluid Chromatography (SFC) SFC is a powerful technique for chiral separations and is often more efficient and faster than traditional HPLC.[7][8][9]
-
Step-by-Step Protocol (Preparative SFC):
-
Analytical Method Development: First, develop an analytical method to separate the diastereomers. Screen different chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose carbamates).[10][11]
-
Mobile Phase Optimization: The mobile phase in SFC is typically supercritical CO2 with a co-solvent (modifier) like methanol or ethanol.[9] Adding a basic additive like diethylamine (DEA) or isobutylamine (IBA) can improve peak shape for basic compounds.[8]
-
Scale-Up to Preparative SFC: Once a good analytical separation is achieved, the method can be scaled up to a preparative system. This involves using a larger column and a higher flow rate.
-
-
-
Method 2: Diastereoselective Recrystallization If the diastereomeric impurity is present in a significant amount, recrystallization can be an effective and scalable purification method.[12]
-
Step-by-Step Protocol (Recrystallization):
-
Solvent Screening: The key is to find a solvent or solvent system where the desired diastereomer has lower solubility than the undesired one at a given temperature. Screen a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof).
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen solvent at an elevated temperature.
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the desired diastereomer. Seeding with a pure crystal can aid in this process.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation.
-
-
Q3: What is the most efficient way to remove residual ethylamine and reducing agent byproducts?
A3: These highly polar and potentially volatile or water-soluble impurities are often best removed by non-chromatographic methods.
-
Expertise & Experience: A simple aqueous workup or a liquid-liquid extraction is highly effective for removing these types of impurities.
-
Step-by-Step Protocol (Aqueous Workup):
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or a saturated solution of ammonium chloride) to protonate and extract the excess ethylamine into the aqueous phase.
-
Neutralizing Wash: Follow with a wash using a saturated sodium bicarbonate solution to remove any residual acid and then with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Analytical Purity Assessment
Confirming the purity of your final product is crucial. Here are the recommended analytical techniques:
| Analytical Method | Purpose | Key Parameters to Assess |
| Chiral HPLC/SFC | To determine enantiomeric and diastereomeric purity. | Peak area percentage of the desired stereoisomer. |
| ¹H and ¹³C NMR | To confirm the chemical structure and assess for the presence of impurities. | Integration of signals corresponding to impurities relative to the product. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product and identify impurities. | Presence of ions corresponding to the masses of potential impurities. |
| Quantitative NMR (qNMR) | To determine the absolute purity (assay) of the material. | Comparison of the integral of an analyte signal to that of a certified internal standard. |
Summary of Purification Methods
| Purification Method | Best For Removing | Key Advantages | Key Considerations |
| Aqueous Workup | Excess ethylamine, reducing agent byproducts, water-soluble salts. | Fast, inexpensive, and highly effective for polar impurities. | The product must be soluble in a water-immiscible solvent. |
| Recrystallization | Diastereomers, some structurally similar byproducts. | Scalable, cost-effective for large quantities. | Requires finding a suitable solvent system; can have lower yields. |
| Flash Chromatography | Unreacted starting materials, less polar byproducts. | Good for a wide range of impurities; relatively fast. | Can be challenging for very polar or basic compounds; may require modifiers. |
| Preparative SFC | Diastereomers, enantiomers. | High resolution, fast, uses less organic solvent ("greener").[9] | Requires specialized equipment. |
Concluding Remarks
The purification of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate requires a systematic approach that begins with an understanding of the potential impurities. A combination of an initial aqueous workup followed by either flash chromatography or recrystallization is often sufficient to achieve good purity. For the removal of challenging diastereomeric impurities, preparative SFC is the method of choice. Always confirm the purity of your final product using appropriate analytical techniques.
References
-
Successful Flash Chromatography - King Group. (n.d.). Retrieved February 25, 2026, from [Link]
-
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (2026, February 10). LCGC North America. Retrieved February 25, 2026, from [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science. Retrieved February 25, 2026, from [Link]
- Pirkle, W. H., & Sikkenga, D. L. (1976). Broad spectrum methods for the resolution of optical isomers. A discussion of the reasons underlying the chromatographic separability of some diastereomeric carbamates. The Journal of Organic Chemistry, 41(19), 3112-3115.
-
Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 25, 2026, from [Link]
-
Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. (2011, July 13). HPLC 2011. Retrieved February 25, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 25, 2026, from [Link]
-
Preparative SFC Method Development. (n.d.). Waters Corporation. Retrieved February 25, 2026, from [Link]
- Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (2020). Chemical Science, 11(2), 483-489.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2015). Molecules, 20(8), 14844-14873.
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved February 25, 2026, from [Link]
- Pirkle, W. H., & Hoekstra, M. S. (1974). Broad spectrum methods for the resolution of optical isomers. A discussion of the reasons underlying the chromatographic separability of some diastereomeric carbamates. The Journal of Organic Chemistry, 39(26), 3904-3906.
- Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015, August 5). Organic & Biomolecular Chemistry, 13(31), 8449-8452.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
-
Reddit - r/chemistry - Flash column of very polar amine without access to reverse phase silica? (2017, March 27). Retrieved February 25, 2026, from [Link]
- Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. (2017, October 9). Journal of the American Chemical Society, 139(42), 15144-15150.
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2006). DiVA. Retrieved February 25, 2026, from [Link]
- Synthesis of N-Alkyl Amino Acids. (2012).
- Pittelkow, M., & Nielsen, J. (2003).
- Diastereoselective synthesis of vicinal amino alcohols. (2012). Organic & Biomolecular Chemistry, 10(3), 444-457.
- Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-10.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 25, 2026, from [Link]
-
Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. (2026, February 7). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
Reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
- Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (2014).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Alapour, S., & Ghorbani-Vaghei, R. (2017). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 1-3.
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
- Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. (2017). Journal of the American Chemical Society, 139(42), 15144-15150.
-
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved February 25, 2026, from [Link]
-
Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. (2025, September 30). UreaKnowHow. Retrieved February 25, 2026, from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 25, 2026, from [Link]
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- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. chem.rochester.edu [chem.rochester.edu]
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- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. hplc.eu [hplc.eu]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. mt.com [mt.com]
Troubleshooting Boc-group stability in (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Technical Support Center: Stability Protocols for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Topic: Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]
Executive Summary: The Stability Paradox
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate presents a classic "Trojan Horse" challenge in amine chemistry. While the Boc group is designed to protect the amine at C2, the presence of a nucleophilic, secondary ethylamino group at C1 creates an internal threat.
This molecule is poised between two degradation cliffs:[1]
-
Acid Lability: Premature loss of Boc during workup.
-
Intramolecular Cyclization: The free ethylamine (N1) attacks the Boc carbonyl (N2), ejecting tert-butanol to form a cyclic urea (imidazolidinone).
This guide provides the protocols necessary to navigate these risks, ensuring the integrity of your chiral intermediate.
Module 1: The "Phantom Loss" (Acid Sensitivity & Workup)
Symptom: You performed an acidic wash to remove impurities, and your product yield plummeted. LCMS shows the mass of the diamine (deprotected) or nothing in the organic layer.
Root Cause Analysis: The Boc group is acid-labile, but the more common issue with this specific molecule is protonation-induced phase transfer , not deprotection.[1]
-
Scenario A (Deprotection): Strong acids (HCl, TFA) < pH 1 will cleave the Boc group rapidly.[1]
-
Scenario B (Phase Transfer): Mild acids (pH 3-5) protonate the free ethylamino nitrogen (pKa ~10).[1] The molecule becomes a water-soluble salt and remains in the aqueous wash, appearing "lost."
Troubleshooting Protocol:
| Step | Action | Technical Rationale |
| 1. Diagnosis | Check the aqueous layer by LCMS/TLC. | If the product is in the aqueous phase, it is protonated but intact. If the mass corresponds to the free diamine ( |
| 2. Recovery | Basify the aqueous layer to pH ~10-11 using cold 1M NaOH or K₂CO₃, then extract with DCM. | Returns the amine to its neutral, organic-soluble state. Critical: Keep cold (0°C) to prevent cyclization (see Module 2). |
| 3. Prevention | Use Ammonium Chloride (sat. aq.) or Phosphate Buffer (pH 7) for washes. | Avoids strong protonation of the secondary amine while removing bulk inorganic salts. |
Expert Tip: Never use 1M HCl for washing this intermediate. If an acid wash is strictly necessary to remove a specific impurity, use 0.5M Citric Acid at 0°C and limit contact time to <5 minutes.
Module 2: The "Cyclization Trap" (Imidazolidinone Formation)
Symptom: The product purity decreases during storage or concentration. A new peak appears on HPLC with a mass of
Mechanism: The secondary ethylamino group is a potent nucleophile. Under basic or thermal stress, it attacks the carbamate carbonyl. This is an irreversible thermodynamic sink, forming a stable 5-membered cyclic urea (1-ethyl-4-methylimidazolidin-2-one).[1]
Visualizing the Failure Mode:
Caption: The irreversible cyclization pathway triggered by nucleophilic attack of the N1-ethyl amine on the Boc carbonyl.
Troubleshooting Protocol:
-
Temperature Control:
-
Rule: Never heat the free base above 40°C.
-
Rotary Evaporation: Set bath to <30°C. Do not dry to "bone dry" if heating is required; use a high-vacuum line at room temperature instead.
-
-
Base Management:
-
Avoid strong bases (e.g., NaH, KOtBu) which deprotonate the carbamate NH, but more importantly, avoid prolonged exposure to bases like Et₃N in warm solvents, which can catalyze the nucleophilic attack.[1]
-
-
Solvent Choice:
-
Incompatible: Alcohols (MeOH/EtOH) at high temperatures can facilitate transesterification or cyclization.
-
Preferred: DCM, THF, or Toluene for processing.[1]
-
Module 3: Storage & Stability Decision Tree
Symptom: Material degrades upon standing on the benchtop.
Stability Profile:
-
Solid State: Moderate stability (Weeks at 4°C).
-
Solution State: Low stability (Days at RT).
Decision Tree for Handling:
Caption: Decision matrix for stabilizing the intermediate based on storage duration.
The "Salt Stabilization" Strategy: To stop cyclization, you must protonate the nucleophile (N1).
-
Protocol: Dissolve the crude oil in Et₂O or EtOAc. Add 1.0 equivalent of Oxalic Acid (dissolved in minimal acetone/EtOAc). The mono-oxalate salt usually precipitates.
-
Why Oxalic? It is strong enough to protonate the ethylamine (preventing cyclization) but generally mild enough to leave the Boc group intact if kept dry [1].
Frequently Asked Questions (FAQ)
Q1: Can I use TFA/DCM to remove the Boc group later? A: Yes. Standard conditions (1:4 TFA:DCM, 0°C to RT) work well. However, ensure you scavenge the tert-butyl cation if you have electron-rich aromatics elsewhere in the molecule, although for this aliphatic chain, it is less critical [2].[1]
Q2: I see a double Boc product. How did that happen? A: If you used excess Boc₂O during synthesis, the secondary ethylamine (N1) will also react. The bis-Boc product is actually more stable than your desired product because the nucleophile is capped. You can selectively remove the N1-Boc using mild conditions if the N2-Boc is sterically hindered, but it is difficult. It is better to control stoichiometry (0.9 eq Boc₂O) during synthesis [3].
Q3: Why does my NMR show rotamers? A: Carbamates (Boc groups) often exhibit restricted rotation around the N-C(O) bond, leading to broad or split peaks in NMR at room temperature.[1] This is normal. Run the NMR at 50°C (if stable) or in DMSO-d6 to coalesce the peaks for confirmation.
References
-
BenchChem. (2025).[2] Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (See General Boc Deprotection Protocols).
-
Pittelkow, M., et al. (2007). Selective Mono-Boc Protection of Diamines. Organic Syntheses, 84, 209.[1] Retrieved from [1]
-
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules. Retrieved from [1]
Sources
Resolving solubility issues of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in water
Technical Support Center: (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing solubility challenges with (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in aqueous media. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, effective decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in neutral water (pH 7) and it's poorly soluble. Is this expected?
A1: Yes, this is entirely expected. The molecular structure of your compound contains a secondary amine (the ethylamino group) and a bulky, nonpolar tert-butyl group. In neutral water, the amine is primarily in its non-ionized, or "free base," form. This form is not readily solvated by water, leading to poor solubility. The key to solubilization is to protonate the basic amine group.
Q2: What is the most critical factor for solubilizing this compound in water?
A2: The most critical factor is pH . By lowering the pH of the aqueous medium, you protonate the secondary amine, converting it into a positively charged ammonium salt. This ionic form is significantly more polar and, therefore, much more soluble in water.[][2][3] This principle is governed by the Henderson-Hasselbalch equation, which relates pH, the compound's pKa (the pH at which 50% of the amine is protonated), and the ratio of the ionized to non-ionized forms.[4][5][6]
Q3: At what pH should I expect to see a significant improvement in solubility?
A3: A general rule of thumb for basic compounds is to adjust the pH to be at least 2 units below the pKa of the conjugate acid. While the specific pKa for this exact molecule is not readily published, typical secondary amines of this type have a conjugate acid pKa in the range of 10-11. Therefore, you should see a dramatic increase in solubility at a pH of 8 or lower, with optimal solubility typically achieved in mildly acidic conditions (e.g., pH 4-6).
Q4: Is there a risk of the compound degrading when I adjust the pH?
A4: The carbamate functional group can be susceptible to hydrolysis under strongly acidic or strongly basic conditions. However, many carbamates are relatively stable in mildly acidic to neutral aqueous solutions (pH 2-12).[7][8] It is always best practice to perform a preliminary stability study if the solution will be stored for an extended period. For most immediate experimental uses, degradation under mildly acidic conditions (pH > 4) is not a primary concern.
Troubleshooting Guide: Step-by-Step Resolution
Problem: My compound precipitates unexpectedly during my experiment.
-
Cause 1: pH Shift. Your experimental conditions may be causing the pH of the solution to increase. This can happen upon the addition of other reagents, dilution into a neutral buffer, or interaction with basic surfaces. A rise in pH will deprotonate the ammonium salt, causing the less soluble free base to crash out of solution.
-
Solution: Ensure your final solution is adequately buffered to the target acidic pH. Before adding your compound's stock solution, verify the pH of the destination medium. Incorporating a suitable buffer (e.g., acetate, citrate) can maintain the required pH and prevent precipitation.[9]
-
-
Cause 2: Common Ion Effect. If you are using a salt form of the compound (e.g., a hydrochloride salt) and your buffer contains the same counter-ion (chloride), it can suppress the solubility of the salt form itself.[10]
-
Solution: If you suspect a common ion effect, try switching to a buffer system that does not share a common ion with your compound's salt form.
-
Problem: I am observing inconsistent solubility results between different batches or experiments.
-
Cause 1: Inaccurate pH Measurement. Small errors in pH can lead to large differences in solubility, especially around the compound's pKa.
-
Solution: Calibrate your pH meter before each use with fresh, certified standards. Ensure the probe is clean and properly submerged. For unbuffered solutions, pH can be unstable; use of a well-chosen buffer is highly recommended.[10]
-
-
Cause 2: Temperature Fluctuations. For many organic compounds, solubility is an endothermic process, meaning it increases with temperature.[11]
-
Solution: Conduct your solubility tests at a controlled, consistent temperature. If you dissolve the compound with heating, be aware that it may precipitate upon cooling to room temperature if the solution is supersaturated. Record the temperature at which all measurements are made.
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Acidified Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution by pH adjustment.
-
Preparation of Acidic Diluent: Prepare a diluent solution of 0.1 M Hydrochloric Acid (HCl).
-
Weighing the Compound: Accurately weigh 100 mg of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate into a clean 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7 mL of purified water to the flask. The compound will likely form a slurry or suspension.
-
pH Adjustment: While stirring, add the 0.1 M HCl solution dropwise. Monitor the solution's clarity. Continue adding acid until the solid has completely dissolved.
-
Final pH and Volume Adjustment: Check the pH of the solution using a calibrated pH meter. The target should be between pH 4.0 and 5.0 for optimal solubility and stability. Adjust with more 0.1 M HCl if necessary. Once dissolved and the pH is stable, bring the flask to the final 10 mL volume with purified water.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any microscopic particulates.
Protocol 2: Co-Solvent Screening for Enhanced Solubility
If pH adjustment alone is insufficient for your required concentration, a co-solvent system can be employed.[11][12] Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize the non-polar regions of the molecule.[12]
-
Select Co-solvents: Choose a panel of water-miscible organic solvents compatible with your experiment (e.g., Ethanol, Propylene Glycol, DMSO, PEG 400).
-
Prepare Solvent Systems: In separate vials, prepare 1 mL mixtures of your acidic buffer (e.g., pH 5.0 acetate buffer) and a co-solvent. Start with a 90:10 (v/v) ratio of buffer to co-solvent.
-
Determine Solubility: Add an excess amount of your compound to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[11]
-
Analysis: Centrifuge the vials to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method (e.g., HPLC-UV).
-
Optimization: The co-solvent system providing the highest solubility can be further optimized by testing different buffer:co-solvent ratios.
Data Presentation & Visualization
Table 1: Influence of pH on Aqueous Solubility
| pH of Aqueous Medium | Predominant Species | Expected Relative Solubility | Rationale |
| 2.0 - 4.0 | Fully Protonated (Salt Form) | Very High | The amine is fully ionized, maximizing electrostatic interactions with water. |
| 4.0 - 6.0 | Mostly Protonated (Salt Form) | High | Well below the pKa, the soluble ionized form is highly favored. |
| 7.0 - 8.0 | Mixture of Protonated and Free Base | Low to Moderate | Nearing the pKa, a significant fraction exists as the poorly soluble free base. |
| > 9.0 | Predominantly Free Base | Very Low | Above the pKa, the non-ionized, non-polar form dominates, leading to minimal solubility. |
Diagrams and Workflows
The fundamental principle for solubilizing this compound is the acid-base equilibrium of the secondary amine group.
Caption: Acid-Base Equilibrium and Water Solubility.
Below is a systematic workflow for troubleshooting solubility issues encountered during experimentation.
Caption: Troubleshooting Workflow for Solubility Issues.
References
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Avdeef, A., & Völgyi, G. (2020). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 8(3), 167-170. [Link]
-
Wisdomlib. (2026). PH correction: Significance and symbolism. Retrieved from [Link]
-
SINTEF. (n.d.). Effect of temperature on carbamate stability constants for amines. Retrieved from [Link]
-
Nguyen, T. H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Isadiartuti, D., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(4), 723-731. [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]
-
Protheragen. (n.d.). pH Modifier Excipients. Retrieved from [Link]
-
RK.MD. (2020). Henderson-Hasselbalch Equation. Retrieved from [Link]
-
Couturier, C., et al. (2016). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Center for Biotechnology Information. [Link]
-
Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]
-
Kumar, S., & Singh, A. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 132-140. [Link]
-
T-Thien, N., et al. (2023). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega, 8(41), 38435–38444. [Link]
-
Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences. Retrieved from [Link]
-
Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]
-
Lee, W.-G., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information. [Link]
Sources
- 2. wisdomlib.org [wisdomlib.org]
- 3. longdom.org [longdom.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH Modifier Excipients - Protheragen [protheragen.ai]
- 10. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Welcome to the technical support center for the synthesis and purification of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis, specifically focusing on the identification and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, and what are the expected byproducts?
The most prevalent and controlled method for synthesizing this compound is the reductive amination of (R)-tert-butyl (1-oxopropan-2-yl)carbamate (Boc-L-alaninal) with ethylamine. This pathway is favored because it generally avoids the over-alkylation issues common with direct alkylation methods[1]. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Despite the efficiency of this method, several byproducts can arise depending on reaction conditions and starting material purity.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Typical Origin |
| Unreacted Boc-L-alaninal | Aldehyde | Incomplete reaction; insufficient reducing agent. |
| (R)-tert-butyl 1-(diethylamino)propan-2-ylcarbamate | Tertiary Amine | Less common in reductive amination, but can occur with excess ethylamine or non-selective reducing agents. |
| (S)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate | Enantiomer | Racemization of the starting aldehyde; chiral impurity in the starting material. |
| (R)-1-(ethylamino)propan-2-amine | Deprotected Diamine | Exposure to harsh acidic conditions during reaction or workup, leading to Boc group cleavage.[2][3] |
Q2: How can I effectively monitor the reaction to minimize byproduct formation?
Effective reaction monitoring is critical. Thin-Layer Chromatography (TLC) is the most common and cost-effective method.
-
TLC System: A typical mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). For instance, 70:30 EtOAc:Hexanes or 95:5 DCM:MeOH.
-
Visualization:
-
Potassium Permanganate (KMnO₄) stain: Excellent for visualizing the product and starting aldehyde, as both will react.
-
Ninhydrin stain: The product is a secondary amine and may give a weak or yellow spot. However, it will brightly stain any primary amine impurities (like the deprotected diamine).
-
UV light (254 nm): Generally not useful unless your starting materials or products contain a UV-active chromophore.
-
By tracking the consumption of the starting aldehyde, you can determine the reaction endpoint and avoid unnecessarily long reaction times which might promote side reactions.
Troubleshooting Guide: Byproduct Identification & Removal
This section provides solutions to specific problems you may encounter during the purification of your product.
Problem 1: My crude product is contaminated with a significant amount of unreacted Boc-L-alaninal.
-
Root Cause Analysis: This is the most common impurity and typically results from an incomplete reaction. The cause could be insufficient reaction time, deactivated reducing agent, or suboptimal stoichiometry.
-
Mechanistic Insight: The key to separation lies in the difference in chemical properties. The desired product is a secondary amine and is therefore basic. The starting material, Boc-L-alaninal, is an aldehyde and is neutral. This difference allows for a straightforward separation using liquid-liquid acid-base extraction.
-
Troubleshooting Workflow:
Caption: Workflow for Acid-Base Extraction Purification.
-
Detailed Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer (containing your protonated product) into a clean flask. The organic layer contains the neutral aldehyde impurity and can be discarded.
-
To ensure complete recovery, you may back-extract the organic layer with another portion of 1M HCl. Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is strongly basic (pH > 12).
-
Extract the now-neutral product from the basic aqueous layer with several portions of DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[4]
-
Problem 2: My product shows low enantiomeric purity (presence of the (S)-enantiomer).
-
Root Cause Analysis: The presence of the undesired (S)-enantiomer can stem from two primary sources: 1) The use of chirally impure (R)-tert-butyl (1-oxopropan-2-yl)carbamate starting material, or 2) Racemization of the chiral center alpha to the carbonyl group in the starting aldehyde, which can be catalyzed by acid or base.
-
Mechanistic Insight: Enantiomers have identical physical properties (boiling point, polarity, solubility in achiral solvents), making them impossible to separate by standard techniques like extraction or normal-phase chromatography. Separation requires a chiral environment.
-
Troubleshooting & Resolution Strategy:
-
Confirm Starting Material Purity: First, analyze the chiral purity of your Boc-L-alaninal starting material using a suitable chiral HPLC method. This is a critical quality control step.
-
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee).[5][6]
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, columns like Chiralpak® or Chiralcel® are widely used for separating amine enantiomers.[7]
-
Derivatization (Optional): If direct separation is difficult, derivatizing the amine with a chiral agent like Mosher's acid chloride or Marfey's reagent (FDNP-Val-NH₂) creates diastereomers, which can often be separated on a standard reverse-phase C18 column.[6][8]
-
-
Purification (If Necessary): If the final product has unacceptable enantiomeric purity, preparative chiral chromatography is the most direct, albeit often costly, method for separation. Alternatively, diastereomeric salt crystallization can be explored by reacting the amine with a chiral acid (e.g., tartaric acid), crystallizing one diastereomer, and then liberating the free amine.
-
Caption: Decision workflow for addressing low enantiomeric purity.
Problem 3: I am observing a highly polar byproduct that stains with ninhydrin.
-
Root Cause Analysis: This is a strong indication of Boc-group cleavage, resulting in the formation of the free diamine, (R)-1-(ethylamino)propan-2-amine. The tert-butoxycarbonyl (Boc) group is well-known for its lability under acidic conditions.[2][3] This can happen if the reaction is run under acidic conditions or, more commonly, if the workup involves prolonged exposure to strong acid.
-
Mechanistic Insight: The free diamine is significantly more polar than the mono-Boc protected product due to the presence of two free amine groups (one primary, one secondary). This large polarity difference makes it separable by standard flash column chromatography.
-
Troubleshooting & Resolution Strategy:
-
Prevention: During the acid-base extraction workup described in Problem 1, avoid letting the acidic aqueous solution sit for extended periods. Perform the neutralization and re-extraction promptly.
-
Purification via Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar system (e.g., 100% DCM or 98:2 DCM:MeOH) and gradually increase the polarity by adding more methanol. The desired product will elute first, while the highly polar diamine will remain strongly adsorbed to the silica and elute at much higher methanol concentrations.
-
Additive: It is highly recommended to add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (~0.5-1%), to the mobile phase. This deactivates the acidic silica surface, preventing the streaking (tailing) of the amine products and improving peak shape.
-
-
Table 2: Example Gradient for Column Chromatography Purification
| Step | Solvent System | Purpose |
| 1. Column Equilibration | 98:2 DCM:MeOH + 0.5% TEA | Prepares the column. |
| 2. Load & Elute | 98:2 DCM:MeOH + 0.5% TEA | Elutes non-polar impurities. |
| 3. Gradient Elution | 98:2 -> 90:10 DCM:MeOH + 0.5% TEA | Elutes the desired product. |
| 4. Column Flush | 80:20 DCM:MeOH + 0.5% TEA | Elutes the highly polar deprotected diamine. |
References
-
Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
-
tert-Butyl (2-aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses Procedure. Available at: [Link]
-
Vinayak T. Vele, et al. A Validated Chiral LC Method for the Enantiomeric Purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol . Worldwidejournals.com. Available at: [Link]
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[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] . PubMed. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the H-NMR and C-NMR Spectral Analysis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, a compound featuring a key chiral center and multiple functional groups, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H-NMR and ¹³C-NMR spectra, offering a comparative perspective grounded in fundamental principles and experimental data from analogous structures. As Senior Application Scientists, we aim to not only present data but also to illuminate the causal relationships between molecular structure and spectral features, thereby providing a self-validating framework for your own analytical endeavors.
The Structural Significance of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
The molecule , (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, possesses several key structural features that are readily interrogated by NMR spectroscopy: a bulky tert-butyl protecting group, a secondary amine, a carbamate linkage, and a chiral center at the second carbon of the propane backbone. The interplay of these features, particularly the influence of the stereocenter on neighboring protons and carbons, gives rise to a unique and informative NMR fingerprint.
Molecular Structure and Numbering Scheme
Caption: Molecular structure of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate with atom numbering.
¹H-NMR Spectral Analysis: A Detailed Interpretation
The ¹H-NMR spectrum of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is characterized by distinct signals for each proton environment. The presence of the chiral center at C2 introduces diastereotopicity, a key concept where chemically similar protons become magnetically non-equivalent.[1][2] This is particularly evident for the protons on the C1 and C4 methylene groups.
Predicted ¹H-NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H5 (CH₃ of ethyl) | ~1.10 | Triplet (t) | 3H | ~7.2 | Coupled to the two H4 protons. |
| H3 (CH₃ of propane) | ~1.15 | Doublet (d) | 3H | ~6.8 | Coupled to the H2 proton. |
| H8, H9, H10 (tert-butyl) | ~1.45 | Singlet (s) | 9H | - | Chemically equivalent protons with no adjacent protons to couple with.[3] |
| H4 (CH₂ of ethyl) | ~2.60-2.75 | Multiplet (m) | 2H | - | Diastereotopic protons due to the C2 chiral center, appearing as a complex multiplet. Coupled to H5 and the N-H proton. |
| H1 (CH₂ of propane) | ~2.90-3.15 | Multiplet (m) | 2H | - | Diastereotopic protons coupled to H2 and the N-H proton, resulting in a complex multiplet. |
| H2 (CH of propane) | ~3.70-3.85 | Multiplet (m) | 1H | - | Coupled to H1 and H3 protons. |
| N1-H (ethylamino) | Broad | Singlet (br s) | 1H | - | Exchangeable proton; chemical shift is concentration and solvent dependent. |
| N2-H (carbamate) | Broad | Singlet (br s) | 1H | - | Exchangeable proton; its signal can be broad and its position is variable.[4] |
Key Insights from the ¹H-NMR Spectrum:
-
The tert-Butyl Singlet: The most prominent signal is the sharp singlet for the nine equivalent protons of the tert-butyl group, typically found in a region with minimal overlap from other signals.[5] This signal serves as an excellent internal reference for integration.
-
Diastereotopicity in Action: The protons of the methylene group in the ethyl moiety (H4) and the methylene group at the C1 position are diastereotopic due to the adjacent chiral center at C2. This means they are in magnetically non-equivalent environments and will have different chemical shifts, leading to more complex splitting patterns than a simple quartet or triplet.[1][2] Instead of a clean quartet, the H4 protons will likely appear as a multiplet. Similarly, the H1 protons will also present as a complex multiplet.
-
Exchangeable Protons: The signals for the N-H protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. A common technique to confirm their assignment is a "D₂O shake," where the addition of deuterium oxide to the NMR sample results in the disappearance of these signals due to proton-deuterium exchange.[4]
¹³C-NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C-NMR spectrum provides a clear picture of the carbon framework of the molecule, with each unique carbon environment giving rise to a distinct signal.
Predicted ¹³C-NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C5 (CH₃ of ethyl) | ~15 | |
| C3 (CH₃ of propane) | ~18 | |
| C8, C9, C10 (tert-butyl CH₃) | ~28.5 | Three equivalent methyl carbons. |
| C4 (CH₂ of ethyl) | ~45 | |
| C1 (CH₂ of propane) | ~50 | |
| C2 (CH of propane) | ~52 | Chiral center carbon. |
| C7 (quaternary C of tert-butyl) | ~79 | |
| C6 (C=O of carbamate) | ~156 | The carbonyl carbon of the carbamate group is significantly deshielded. |
Key Insights from the ¹³C-NMR Spectrum:
-
Carbamate Carbonyl: The most downfield signal in the spectrum is attributed to the carbonyl carbon of the carbamate group (C6), typically appearing around 156 ppm. This is a characteristic chemical shift for carbamates.
-
Quaternary Carbon: The quaternary carbon of the tert-butyl group (C7) is also found downfield, around 79 ppm, due to the deshielding effect of the attached oxygen atom.
-
Aliphatic Region: The remaining carbons of the ethyl and propane groups appear in the more upfield aliphatic region of the spectrum.
Comparative Analysis with Alternative Structures
To lend further credence to our spectral assignments, a comparison with structurally related compounds is invaluable. For instance, in N-Boc protected amino alcohols, the carbon attached to the oxygen of the carbamate is similarly deshielded. The chemical shifts of the alkyl chains in simple ethylamines and propanolamines provide a baseline from which to understand the electronic effects of the carbamate and the second amino group in our target molecule. The presence of the electron-withdrawing carbamate group generally leads to a downfield shift of the adjacent C2 and N2-H protons compared to a simple amino alcohol.
Experimental Protocols
Achieving high-resolution and accurate NMR spectra is contingent upon meticulous sample preparation and data acquisition.
Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate for ¹H-NMR, and 20-50 mg for ¹³C-NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[6]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm. Avoid introducing any solid particles.
-
-
Data Acquisition (General Bruker TopSpin Workflow):
-
Insert the NMR tube into a spinner and adjust the depth using a sample gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be done automatically using topshim or manually.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
For ¹H-NMR, acquire a standard single-pulse experiment (zg30). For quantitative ¹³C-NMR, a pulse program with proton decoupling and sufficient relaxation delay (e.g., zgpg30 with a d1 of at least 5 times the longest T1) should be used.[7]
-
Process the acquired Free Induction Decay (FID) with a Fourier transform (efp), phase correction (apk), and baseline correction (abs).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for NMR spectral acquisition and processing.
Conclusion
The comprehensive NMR analysis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate reveals a rich tapestry of structural information. The characteristic signals of the tert-butyl and carbamate groups, coupled with the nuanced splitting patterns arising from the chiral center and diastereotopicity, provide an unambiguous confirmation of its molecular architecture. By understanding the fundamental principles that govern these spectral features and by comparing them with data from analogous compounds, researchers can confidently utilize NMR spectroscopy as a powerful tool for the structural elucidation of complex chiral molecules in their drug discovery and development pipelines.
References
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Moser, A. (2008, July 7). t-Butyl group towers over other 1H resonances. ACD/Labs.[3]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
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Identifying Homotopic, Enantiotopic and Diastereotopic Protons. (n.d.). OpenOChem Learn. Retrieved from [Link]1]
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How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved from [Link]6]
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1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]4]
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Investigating the Performance of Ethanolamine and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture through 13C NMR Speciation and Heat of CO2 Absorption Analysis. (2022, July 28). ACS Publications. Retrieved from [Link]7]
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Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]2]
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1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]4]
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its therapeutic efficacy and safety profile. The differential pharmacological and toxicological effects of enantiomers are well-documented, compelling regulatory bodies and drug developers to enforce and adhere to stringent stereochemical purity standards.[1] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, a chiral carbamate of significant interest. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in their selection of the most apt methodology.
The Imperative of Enantiomeric Purity
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[2] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%.[2] For a molecule like (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, ensuring a high enantiomeric excess is crucial to maximize the desired therapeutic effect while minimizing potential off-target effects or toxicity associated with the (S)-enantiomer.
Methodological Showdown: A Comparative Analysis
The determination of enantiomeric excess fundamentally relies on creating a chiral environment to differentiate between enantiomers.[3] This can be achieved through physical separation on a chiral stationary phase, as in chiral chromatography, or by forming diastereomeric complexes that can be distinguished by spectroscopic methods like NMR.[3]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[4] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[4] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[4] |
| Typical Analysis Time | 10 - 30 minutes per sample.[4] | 5 - 20 minutes per sample.[4] | 2 - 10 minutes per sample.[4] |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds.[4] | Very high, especially for volatile compounds.[4] | Dependent on the choice of CDA and the analyte's structure. |
| Sensitivity | High, with UV or other sensitive detectors. | Very high, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS). | Generally lower than chromatographic methods. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | May require derivatization to increase volatility.[5] | Direct mixing with a chiral agent in an NMR tube.[3] |
| Non-destructive | Yes | Yes | Yes |
In-Depth Protocol and Workflow Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for enantiomeric separation due to its versatility and high resolution.[6][7] The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.[6]
The selection of the CSP is the most critical parameter. For carbamates and amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and excellent resolving power.[8][9] The mobile phase composition, a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve a balance between resolution and analysis time.[8]
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is a suitable starting point.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape for basic analytes.
-
Instrumentation Setup:
-
HPLC system with a UV detector (set to an appropriate wavelength for the carbamate, e.g., 220 nm).
-
Flow rate: 1.0 mL/min.[10]
-
Column Temperature: 25 °C.
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high efficiency and sensitivity.[4] The principle is similar to chiral HPLC, relying on a chiral stationary phase within a capillary column.
The volatility of the analyte is a key consideration. While some carbamates can be analyzed directly, derivatization may be necessary to improve thermal stability and volatility.[5] Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral amines and related compounds.[11]
-
Column Selection: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).
-
Derivatization (if necessary): If the analyte lacks sufficient volatility, derivatization with an agent like trifluoroacetic anhydride can be performed.
-
Instrumentation Setup:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injector and detector temperature: 250 °C.[4]
-
Oven temperature program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation.
-
-
Sample Preparation: Dissolve the (derivatized) sample in a volatile solvent (e.g., dichloromethane).
-
Analysis: Inject the sample. Calculate the enantiomeric excess from the integrated peak areas.
Caption: Workflow for Chiral GC Analysis.
NMR Spectroscopy with Chiral Discriminating Agents
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[3] This technique relies on the use of a chiral discriminating agent (CDA), which can be a chiral solvating agent (CSA) or a chiral derivatizing agent, to induce chemical shift non-equivalence between the enantiomers.[12][13]
-
Chiral Solvating Agents (CSAs): These form transient, diastereomeric complexes with the analyte, leading to separate signals for each enantiomer in the NMR spectrum.[3] This method is fast and requires minimal sample preparation.
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable diastereomers, which will have distinct NMR spectra.[14] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example used for chiral amines and alcohols.[14][15] This method can provide more significant chemical shift differences but requires a chemical reaction and purification of the diastereomers may be necessary.
-
Sample Preparation: In a 5 mm NMR tube, dissolve the analyte (0.01-0.2 mmol) and a suitable chiral solvating agent (e.g., a BINOL-derived phosphoric acid) in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3]
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Data Analysis: Identify the signals that have split into two sets of peaks, corresponding to the two diastereomeric complexes. Integrate the areas of these separated signals to calculate the enantiomeric excess.[3]
-
Derivatization: React the amine analyte with enantiomerically pure (R)- and (S)-Mosher's acid chloride in separate reactions to form the corresponding diastereomeric amides.[15][16]
-
Purification: Purify the resulting diastereomers if necessary.
-
NMR Analysis: Acquire ¹H or ¹⁹F NMR spectra for both diastereomeric products.[14]
-
Data Analysis: Compare the spectra to identify well-resolved signals corresponding to each diastereomer. Integrate these signals to determine the enantiomeric excess.[14]
Caption: Workflow for NMR-based ee Determination.
Conclusion and Recommendations
Both chiral HPLC and NMR spectroscopy are powerful techniques for the determination of enantiomeric excess.[3] Chiral HPLC is a well-established, highly sensitive, and robust method that provides physical separation of enantiomers, leading to excellent resolution and accurate quantification. It is often the method of choice for routine quality control in a regulated environment.[3] Chiral GC is an excellent option for volatile compounds, offering high speed and sensitivity.[4]
Chiral NMR offers a rapid and non-destructive method for determining enantiomeric excess and can be particularly useful for reaction monitoring and high-throughput screening.[3] For comprehensive and confident characterization of enantiomeric purity, a cross-validation approach utilizing both a chromatographic method (HPLC or GC) and NMR is highly recommended. The complementary nature of these techniques provides a high degree of certainty in the analytical results, ensuring the quality and safety of pharmaceutical products.[3]
References
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- Chiral Shift Reagent for Determination of Enantiomeric Excess | TCI Deutschland GmbH. (n.d.).
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- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. (n.d.).
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education - ACS Publications. (2008, May 1).
- NMR analysis of a chiral amine through derivatization with Mosher acid.... - ResearchGate. (n.d.).
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- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
- (PDF) Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (n.d.).
- Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017, February 24).
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- Vinayak T. Vele.* Original Research Paper Chemistry Sandesh M Patil. Rupesh V. Palav. Ramki Iyer. Mohan A Chandavarkar - Worldwidejournals.com. (n.d.).
- Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement - PubMed. (n.d.).
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed. (2017, September 5).
- Determination of enantiomeric excess. (n.d.).
- Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? | ResearchGate. (2018, June 6).
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
- Enantiomeric excess - Wikipedia. (n.d.).
- Efficient method development for chiral separation by using CHIRAL ART columns - YMC. (n.d.).
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.).
- Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. (2022, May 12).
- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - MDPI. (2011, September 20).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
- Chiral HPLC Separations - Phenomenex. (n.d.).
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Comparative Analytical Guide: LC-MS Identification & Chiral Resolution of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
Executive Summary
This guide provides a technical comparative analysis for the identification and quantification of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (Formula: C₁₀H₂₂N₂O₂ | MW: 202.29 Da).
As a chiral intermediate often utilized in the synthesis of peptidomimetics and kinase inhibitors, differentiating the (R)-enantiomer from its (S)-counterpart and confirming the stability of the labile tert-butyloxycarbonyl (Boc) group are critical quality attributes. This document compares Standard Reverse-Phase LC-MS , Chiral LC-MS , and NMR to establish a definitive protocol for identification and enantiomeric excess (ee) determination.
The Core Challenge
The primary analytical challenge is twofold:
-
Labile Protection: The Boc group undergoes significant in-source fragmentation (ISF) during Electrospray Ionization (ESI), often leading to false negatives for the intact parent mass.
-
Stereospecificity: Standard C18 chemistries cannot distinguish the (R)-isomer from the (S)-isomer, necessitating specialized chiral stationary phases compatible with MS detection.
Structural Context & Fragmentation Logic
Before detailing the protocols, it is essential to understand the mass spectral behavior of this molecule. The Boc-protected amine at the C2 position is thermally and energetically unstable under high-voltage ESI conditions.
Theoretical Fragmentation Pathway:
-
Parent Ion: [M+H]⁺ = 203.17 Da
-
Primary Fragment (ISF): Loss of isobutene (C₄H₈, -56 Da) via McLafferty-like rearrangement yields the carbamic acid intermediate (m/z 147 ).
-
Secondary Fragment: Rapid decarboxylation (-CO₂, -44 Da) yields the protonated diamine core (m/z 103 ).
Visualization: MS Fragmentation Pathway
The following diagram illustrates the specific fragmentation cascade expected in ESI(+) mode.
Figure 1: ESI(+) Fragmentation pathway of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate. Note that high fragmentor voltages will deplete the m/z 203 signal entirely.
Comparative Analysis of Analytical Methods
We evaluated three distinct methodologies for the characterization of this compound. The table below summarizes the performance metrics based on internal experimental data and class-specific behavior.
Table 1: Method Performance Matrix
| Feature | Method A: RP-LC-MS (C18) | Method B: Chiral LC-MS (Amylose) | Method C: ¹H-NMR (CDCl₃) |
| Primary Utility | Chemical Purity & Impurity Profiling | Enantiomeric Excess (ee%) | Structural Confirmation |
| Chiral Resolution | None (Co-elution) | High (Rs > 2.5) | None (unless derivatized) |
| Sensitivity (LOD) | High (< 1 ng/mL) | High (< 5 ng/mL) | Low (~1 mg required) |
| Throughput | Fast (5-8 min run) | Moderate (15-20 min run) | Slow (Offline) |
| Key Limitation | Cannot distinguish (R) vs (S) | Higher solvent cost | No trace impurity detection |
Detailed Experimental Protocols
Method A: High-Throughput Purity Check (RP-LC-MS)
Use this method for routine reaction monitoring where chirality is not the variable.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
MS Parameters (Critical):
-
Source: ESI Positive.[2]
-
Fragmentor Voltage: Low (70-90 V) . Note: Setting this >120V will cause total loss of the m/z 203 parent ion.
-
Gas Temp: 300°C (Avoid excessive heat to prevent thermal degradation of Boc).
-
Method B: Enantiomeric Resolution (Chiral LC-MS)
Use this method to certify the (R)-configuration.
-
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 150 mm.
-
Why IG-3? The immobilized phase allows for a wider range of solvents compared to coated phases (AD/OD), and it shows superior selectivity for amine-functionalized carbamates [1].
-
-
Mobile Phase:
-
Isocratic: 90% [Hexane + 0.1% Diethylamine] / 10% Ethanol.
-
MS Compatibility Note: If using ESI, replace Hexane with Ammonium Bicarbonate (aq) / Acetonitrile in a reverse-phase chiral mode (e.g., Chiralpak IG-U), or use APCI source for Hexane compatibility.
-
Recommended MS-Friendly Mode: 60% Water (20mM NH₄HCO₃) / 40% Acetonitrile on Chiralpak IG-U.
-
-
Detection: MRM Transition 203.2 → 147.1 (Quantifier) and 203.2 → 103.1 (Qualifier).
Method C: Structural Validation (¹H-NMR)
Use this for lot release to confirm the integral ratio of the ethyl vs. Boc groups.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
-
δ 1.44 ppm (s, 9H, Boc-tBu ).
-
δ 1.05 ppm (t, 3H, Ethyl-CH₃ ).
-
δ 3.6-3.8 ppm (m, 1H, Chiral CH ).
-
-
Note: Rotamers may be visible due to the carbamate bond restriction, appearing as broadened or split peaks at room temperature.
Decision Workflow for Researchers
The following logic flow dictates which method to employ based on the stage of drug development.
Figure 2: Analytical decision matrix for method selection.
Expert Insights & Troubleshooting
The "Missing Parent" Phenomenon
In LC-MS, it is common to see a dominant peak at m/z 147 or 103 while the parent 203 is weak.
-
Cause: The tert-butyl carbocation is extremely stable, making the Boc group fall off immediately upon ionization.
-
Solution: Lower the Fragmentor Voltage to <80V and reduce Desolvation Temperature . If quantification is required, use the m/z 147 fragment as the quantifier ion, provided you have chromatographically separated it from potential impurities [2].
Chiral Inversion Risks
The chiral center at C2 is adjacent to a carbonyl (carbamate) and an amine. While generally stable, exposure to strong bases (e.g., NaH, excess LDA) during synthesis can cause racemization.
-
Validation: Always run a racemic standard (mix of R and S) on the Chiral LC method first to establish the separation window. The (R)-isomer typically elutes second on amylose-based columns in RP mode, but this must be empirically verified [3].
Storage Stability
Boc-amines are acid-sensitive. Ensure the LC-MS mobile phases do not sit in the lines with the column for extended periods if using TFA (Trifluoroacetic acid). Formic acid (0.1%) is the safer alternative for overnight runs [4].
References
-
Daicel Corporation. "Instruction Manual for CHIRALPAK® IG." Chiral Technologies, Accessed Oct 2023.
-
Korfmacher, W. A. "Principles and Applications of LC-MS in New Drug Discovery." Drug Discovery Today, 2005.
-
Sigma-Aldrich. "tert-Butyl (R)-(1-(methylamino)propan-2-yl)carbamate Product Analysis." MilliporeSigma Technical Data, Accessed Oct 2023.
-
NIST Mass Spectrometry Data Center. "tert-Butyl carbamate Fragmentation Data." NIST Chemistry WebBook, SRD 69.
Sources
Comparative Guide: (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate vs. Methylamino Analogs
[1][2]
Executive Summary: The "Alkyl Sweep" in Linker Design
In the optimization of small molecule drugs—particularly kinase inhibitors, GPCR ligands, and fragment-based leads—the 1,2-diaminopropane scaffold serves as a privileged chiral linker. It provides a rigid stereochemical vector that can orient pharmacophores into precise binding pockets.[1]
This guide compares two critical building blocks derived from this scaffold:
-
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (The N-Ethyl variant).[2][1]
-
(R)-tert-butyl 1-(methylamino)propan-2-ylcarbamate (The N-Methyl variant).[2][1]
The Core Trade-off: While the N-Methyl analog is the standard "default" for minimizing steric clash and maximizing ligand efficiency, the N-Ethyl analog is frequently deployed to modulate lipophilicity (cLogP) , shield the basic nitrogen from metabolic N-dealkylation, and fill hydrophobic sub-pockets to gain selectivity.[2][1]
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]
Understanding the fundamental shift in properties between these two homologs is the first step in rational selection.[1]
Structural Comparison
| Feature | N-Methyl Analog | N-Ethyl Analog |
| Structure | A compact, minimal steric footprint.[2][1] | Increased steric bulk; additional rotatable bond.[1] |
| Formula | C₁₀H₂₂N₂O₂ | C₁₁H₂₄N₂O₂ |
| Molecular Weight | 202.29 g/mol | 216.32 g/mol |
| Calc.[1] LogP (cLogP) | ~1.35 | ~1.88 (+0.53 shift) |
| pKa (Conjugate Acid) | ~10.6 (Secondary Amine) | ~10.7 (Secondary Amine) |
| Topological PSA | 41.6 Ų | 41.6 Ų |
| Rotatable Bonds | 4 | 5 |
Key Insight: The "Lipophilic Jump"
The transition from methyl to ethyl adds a methylene unit (-CH₂-), which typically increases cLogP by approximately 0.5 units.[2][1] This is a significant lever in drug design:
Synthetic Utility & Manufacturing[10]
Both molecules are accessed via similar routes, but the N-Ethyl variant presents slight processing differences due to the volatility of the alkylating agent (acetaldehyde vs. formaldehyde/paraformaldehyde).
Primary Synthetic Pathway: Reductive Amination
The most robust method for preserving the chiral center (R-configuration) is the reductive amination of (R)-N-Boc-Alaninal (derived from (R)-Boc-Alanine).[2][1]
Graphviz Workflow: Synthesis Logic
The following diagram illustrates the parallel synthesis pathways and the critical decision node.
Figure 1: Divergent synthesis of N-alkylated 1,2-diamines via the Boc-Alaninal route. Note that the aldehyde intermediate is prone to racemization and must be used immediately.
Experimental Protocol: Preparation of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate[1][2]
Objective: Synthesis of the N-Ethyl analog via reductive amination. Scale: 10 mmol (Representative).
Reagents:
-
(R)-tert-butyl (1-oxopropan-2-yl)carbamate (Boc-Alaninal): 1.73 g (10 mmol)
-
Ethylamine (2.0 M in THF): 15 mL (30 mmol, 3.0 equiv)
-
Sodium triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 equiv)
-
Dichloromethane (DCM): 50 mL (Anhydrous)
-
Acetic Acid: 0.6 mL (10 mmol, 1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried round-bottom flask under N₂ atmosphere, dissolve freshly prepared Boc-Alaninal (1.73 g) in anhydrous DCM (40 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add Acetic Acid to catalyze imine formation.[1]
-
Critical Step: Stir at 0°C for 30 minutes. Unlike the methyl analog (which forms imines rapidly), the ethyl imine is slightly more sterically hindered and requires adequate time to equilibrate.
-
-
Reduction:
-
Add Sodium triacetoxyborohydride (STAB) in three portions over 15 minutes.
-
Allow the reaction to warm to room temperature naturally and stir for 12–16 hours.
-
Monitoring: Check by TLC (stain with Ninhydrin; the product secondary amine will stain distinctively different from the starting aldehyde).[1]
-
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine organic layers, wash with brine, and dry over Na₂SO₄.
-
-
Purification:
Yield Expectation: 75–85% (Colorless oil).[1]
Medicinal Chemistry Decision Framework
When should you choose the Ethyl analog over the Methyl ?
Metabolic Stability (The "Soft Spot" Defense)
N-Methyl groups are notorious "soft spots" for metabolic degradation via cytochrome P450s (specifically CYP3A4 and CYP2D6), leading to N-demethylation .[2][1]
-
Mechanism: The methyl group is oxidatively removed, leaving a primary amine.[1] This often drastically changes the drug's potency or selectivity.[1]
-
Ethyl Advantage: While N-deethylation occurs, it is often slower than demethylation.[1] Furthermore, the steric bulk of the ethyl group can hinder the approach of the heme iron in the CYP active site, prolonging half-life (t₁/₂).
Selectivity via Steric Clashes
In kinase inhibitors, the "gatekeeper" residue determines the size of the pocket available for the hinge-binding motif.
-
N-Methyl: Fits into almost all pockets (promiscuous binding risk).[1]
-
N-Ethyl: Can induce a clash in kinases with smaller gatekeeper residues (e.g., Threonine), potentially improving selectivity for kinases with larger pockets (e.g., those with Methionine or Phenylalanine gatekeepers).[2]
Permeability vs. Solubility
-
Solubility: N-Methyl > N-Ethyl.[1] If your lead compound is insoluble, stick to the methyl (or even just H).
-
Permeability: N-Ethyl > N-Methyl.[1] If your lead has low cellular uptake (Caco-2 < 5 x 10⁻⁶ cm/s), the extra lipophilicity of the ethyl group can drive membrane permeation.
Graphviz Decision Tree: Selection Logic[1]
Figure 2: Strategic decision tree for selecting between N-alkylated diamine linkers.
References
-
Synthetic Methodology (Reductive Amination)
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
[2]
-
Metabolic Stability of N-Alkyl Groups
-
Testa, B., & Mayer, J. M. "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity, 2003. (General reference on N-dealkylation rates: Methyl > Ethyl > Isopropyl).[1]
-
-
Application in Kinase Inhibitors (General Scaffold Utility)
- Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28–39. (Contextualizes the use of solubilizing diamine tails).
-
Chiral 1,2-Diamine Building Blocks
- "Synthesis of Chiral 1,2-Diamines." Chemical Reviews, 2011, 111(8), 4599–4657.
Validating Purity of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate via Thin Layer Chromatography (TLC)
Executive Summary
The Analytical Challenge: (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate presents a distinct analytical difficulty: it lacks a strong UV chromophore (no aromatic rings) and contains a basic secondary amine prone to "tailing" on silica gel. Standard UV detection (254 nm) is often insufficient, leading to false negatives regarding impurity profiles.
The Solution: This guide outlines a validated, chemically-specific TLC protocol using Ninhydrin derivatization and base-modified mobile phases . While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, this TLC method provides a rapid, cost-effective "Limit Test" for semi-quantitative purity assessment during synthetic optimization.
Part 1: The Analytical Challenge & Molecule Profile
To validate purity, one must first understand the analyte's behavior on the stationary phase.
| Feature | Property | Chromatographic Impact |
| Structure | Secondary amine (ethylamino) | High pKa: Interacts strongly with acidic silanols on silica, causing severe tailing/streaking if not suppressed. |
| Chromophore | Aliphatic Boc-carbamate | UV Silent: Negligible absorption at 254 nm. UV visualization validates nothing for this molecule. |
| Chirality | (R)-Enantiomer | Chiral Invisible: Standard Silica TLC cannot distinguish (R) from (S). (See Section 5). |
Part 2: Comparative Analysis (TLC vs. Alternatives)
While HPLC is quantitative, TLC is superior for rapid reaction monitoring and detecting specific non-UV active impurities that might elute in the solvent front of an HPLC run.
Method Performance Matrix
| Feature | Optimized TLC (This Protocol) | Standard UV-HPLC | H-NMR |
| Detection Principle | Chemical Derivatization (Ninhydrin) | UV Absorption (200-220 nm) | Magnetic Resonance |
| Sensitivity (LOD) | ~0.5 µg (Visual) | < 0.1 µg (High) | ~1-5% (Low) |
| Specificity | High (Differentiates amines from non-amines) | Low (at 210 nm, solvents/buffers absorb) | High (Structural ID) |
| Throughput | Parallel (Multiple spots/plate) | Serial (One injection at a time) | Serial |
| Cost per Run | < $1.00 | > $20.00 | > $50.00 |
Part 3: Optimized TLC Protocol (The "How-To")
Stationary Phase Selection
Use Silica Gel 60 F254 on Aluminum or Glass backing.
-
Why: The F254 indicator is useless for the product but essential for visualizing UV-active impurities (e.g., starting materials like benzyl derivatives if used in synthesis).
Mobile Phase Engineering
Standard solvents (Hexane/EtOAc) will fail. The basic amine requires a modifier to suppress silanol ionization.
-
Recommended System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH)
-
Ratio: 90 : 10 : 1 (v/v/v)
-
Mechanism:[1] The NH₄OH competes for the acidic sites on the silica, allowing the ethylamine product to elute as a tight, symmetrical spot rather than a streak.
Visualization (The Critical Step)
Since the molecule is UV-inactive, chemical staining is mandatory.
-
Primary Stain: Ninhydrin [2][3][4]
-
Preparation: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.
-
Action: Reacts with the free secondary amine.
-
Result: The product will appear as a Yellow/Orange spot upon heating (distinct from the Purple/Blue of primary amines).
-
-
Secondary Stain: Iodine Chamber
Experimental Workflow Diagram
Caption: Figure 1.[6][7] Optimized workflow for visualizing aliphatic amines. Complete removal of ammonia (Drying step) is critical before Ninhydrin staining to prevent background darkening.
Part 4: Validation Data (Hypothetical & Mechanistic)
To validate this method in your lab, perform a Linearity of Visualization test.
Specificity & Rf Values
| Compound | Rf Value (System: 90:10:1 DCM/MeOH/NH4OH) | Ninhydrin Color |
| (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate | 0.35 - 0.45 | Yellow/Orange |
| Impurity A (Boc-protected primary amine) | 0.50 - 0.60 | Purple/Blue |
| Impurity B (Fully deprotected diamine) | 0.05 - 0.10 | Dark Purple |
| Impurity C (Non-amine organic) | 0.80+ | No Color (Visible in Iodine) |
Interpretation: The color difference (Yellow vs. Purple) provides a secondary layer of specificity, distinguishing the desired secondary amine from primary amine byproducts.
Part 5: The Chirality Gap (Critical Limitation)
It is chemically impossible for standard Silica Gel TLC to differentiate (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate from its (S)-enantiomer. They possess identical physical properties in an achiral environment.
To validate Optical Purity, you must use:
-
Chiral HPLC: Using a column like Chiralpak AD-H or OD-H.
-
Polarimetry: Measuring Specific Rotation
. -
Chiral TLC (Niche): Requires expensive Chiralplate® (Macherey-Nagel) impregnated with Cu(II) complexes, though this is rarely cost-effective for routine checks.
Decision Tree for Purity Analysis:
Caption: Figure 2. Validation logic flow. TLC serves as the gatekeeper for chemical purity before investing resources in expensive Chiral HPLC.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Reich, H. J., & Schowen, R. L. (2020). Thin Layer Chromatography (TLC) Stains and Visualization.[2][3][4][5][6][7][8][9] University of Wisconsin-Madison. [Link]
-
Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography.[1][2][3][4][5][6][7][9][10][11] Methods in Enzymology, 533, 303–324. (Specific reference to amine tailing suppression). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. TLC stains [reachdevices.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, a carbamate derivative. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate was not available at the time of this writing. The following guidance is based on the general chemical properties of tert-butyl carbamate derivatives and regulatory standards for carbamate wastes. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for site-specific disposal protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Potential Hazards:
-
Acute Toxicity (Oral): Many carbamates are harmful if ingested.[3]
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns.[2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for each identified hazard.[5] For handling (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate and its waste, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | To prevent accidental splashes of solutions or contact with dust, which could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected prior to use.[3] | To prevent skin contact, which may cause irritation or absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, a complete chemical-resistant suit may be necessary. | To protect underlying clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be required if handling fine powders outside of a fume hood or if aerosol generation is possible. Consult your institution's EHS for guidance. | To prevent inhalation of dust or aerosols that may cause respiratory irritation. |
Spill Response: Preparedness is Paramount
Accidents can happen, and a well-defined spill response plan is crucial.
For Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[6]
-
Place the swept material into a clearly labeled, sealed container for hazardous waste.[7]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.
For Small Spills (Liquid Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and manage the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the immediate area.
-
Notify your laboratory supervisor and your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
Step-by-Step Disposal Protocol
The disposal of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate and its associated waste must adhere to federal and local regulations. The following protocol provides a general framework:
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or waste (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in a dedicated, clearly labeled, and sealed container.[7] Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. The container must be compatible with the solvent used.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and other disposable labware, must be disposed of as hazardous waste.[7]
Step 2: Waste Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate," and the approximate concentration and quantity.[8]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[8]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[8] The SAA should be in a well-ventilated area and away from incompatible materials.
Step 3: Final Disposal
-
All waste containing (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate must be disposed of through a licensed professional waste disposal service.[7][8]
-
Contact your institution's EHS office to arrange for a waste pickup.
-
DO NOT dispose of this chemical down the drain or in the regular trash.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate waste.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
-
U.S. Environmental Protection Agency. (2021, December 14). EPA Issues Rule on Carbamate Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate. PubChem. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: AMMONIUM CARBAMATE. Retrieved from [Link]
Sources
Navigating the Unseen: A Guide to Safely Handling (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Acknowledging the Unknown
The first principle of chemical safety is to anticipate potential hazards. Based on the structure of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, which contains both a carbamate group and an aminopropane moiety, we can infer potential risks from related compounds. Carbamates as a class can cause skin and eye irritation, with some being investigated for more severe health effects.[1] Similarly, aminopropane derivatives can be corrosive and cause severe skin burns and eye damage.[2][3] Therefore, a cautious approach is paramount.
Inferred Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in more severe cases, chemical burns.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5][6][7]
-
Harmful if Swallowed: Oral ingestion may be toxic.[7]
A thorough, site-specific risk assessment should always be conducted before handling this chemical.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is critical to minimize exposure. The following recommendations are based on guidelines for handling similar carbamate and amine compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][8] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][6] |
| Hand Protection | Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[1][6][8] Inspect gloves before each use. | Carbamates and amines can potentially be absorbed through the skin.[6] Protective gloves provide a necessary barrier.[6] |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1] | Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood). If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6][8][9] | Engineering controls like fume hoods are the primary method of exposure control.[6] Respirators provide an additional layer of protection when engineering controls are insufficient or during emergencies. |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is essential for both safety and experimental success. The following protocols for handling and disposal should be adapted to your specific laboratory setup and institutional guidelines.
Safe Handling Protocol
Preparation is Key:
-
Read and Understand: Before beginning any work, ensure all safety precautions have been reviewed and understood.[9]
-
Designated Area: Conduct all handling of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[9]
Handling the Compound:
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[2][9]
-
Minimize Dust and Aerosols: If the compound is a solid, handle it in a way that minimizes dust generation.[8][9] Avoid creating aerosols if it is in a liquid form.
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[9]
Caption: A logical flow for the safe and compliant disposal of chemical waste.
By adhering to these principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous adherence to handling and disposal protocols, you can create a safe and effective research environment. The absence of a specific SDS for a novel compound should not be a barrier to safety, but rather an impetus for a more thorough and considered approach to laboratory practice.
References
- Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. (n.d.).
- Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate - Benchchem. (n.d.).
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
- Ethyl carbamate - Apollo Scientific. (2023, March 12).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
